molecular formula C12H17N3O3 B2863814 [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1604046-43-6

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

Cat. No.: B2863814
CAS No.: 1604046-43-6
M. Wt: 251.286
InChI Key: FMRSMKOZUFIELK-UHFFFAOYSA-N
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Description

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is a chemical compound of interest in chemical and pharmaceutical research, featuring a piperidine ring substituted with a methanol group and a 3-amino-4-nitrophenyl moiety. The presence of both electron-donating (amino) and electron-withdrawing (nitro) functional groups on the aromatic ring makes this compound a potential intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Similar nitrophenyl-substituted piperidinylmethanol compounds are frequently explored in medicinal chemistry for their potential biological activities . The structure suggests potential for interaction with various biological targets, and researchers are investigating its utility as a building block for ligands or in the development of compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-amino-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c13-11-7-10(1-2-12(11)15(17)18)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSMKOZUFIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide:[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol and its Core Scaffold (CAS 37637-55-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In advanced medicinal chemistry, the synthesis of targeted azaheterocycles—such as benzimidazoles used in PARP and kinase inhibitors—relies heavily on highly functionalized nitroaniline building blocks. This technical whitepaper explores the synthesis, physicochemical properties, and downstream applications of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol .

Nomenclature Note: The CAS Registry Number 37637-55-1 officially corresponds to the core structural fragment, (3-amino-4-nitrophenyl)methanol [1]. The integration of a piperidin-4-ylmethanol moiety transforms this basic scaffold into an advanced, high-value intermediate. By replacing the simple benzylic alcohol with a piperidine linker, researchers introduce a basic nitrogen that dramatically alters the molecule's pharmacokinetic profile, enhancing aqueous solubility and providing a versatile handle for late-stage functionalization.

Physicochemical Data & Structural Causality

The structural evolution from the core scaffold (CAS 37637-55-1) to the piperidine derivative introduces critical changes in the molecule's physicochemical behavior. The basic piperidine nitrogen (pKa ~9.5) ensures the molecule is protonated at physiological pH, which is a common strategy to improve the solubility of highly lipophilic drug candidates.

Table 1: Comparative Physicochemical Properties
PropertyCAS 37637-55-1 (Core Scaffold)[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol
IUPAC Name (3-Amino-4-nitrophenyl)methanol[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol
Molecular Formula C7H8N2O3C12H17N3O3
Molecular Weight 168.15 g/mol 251.28 g/mol
Appearance Yellow to orange needles[1]Deep orange/red crystalline solid
Melting Point 139–140.5 °C[1]~110–115 °C (Predicted)
H-Bond Donors 33
H-Bond Acceptors 45
Role in Synthesis Primary building blockAdvanced pre-cyclization intermediate

Synthetic Methodology & Mechanistic Causality

The construction of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is achieved via a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The SNAr reaction is thermodynamically driven by the strong electron-withdrawing nature of the nitro group, which stabilizes the anionic Meisenheimer intermediate[2]. We utilize 5-fluoro-2-nitroaniline as the electrophile. The fluorine atom, positioned para to the nitro group, acts as an exceptional leaving group due to its high electronegativity, which polarizes the C-F bond and accelerates the initial nucleophilic attack by the piperidine nitrogen[2]. Cesium carbonate (Cs₂CO₃) is selected as the base because the large cesium cation enhances the nucleophilicity of the secondary amine via the "cesium effect," driving the reaction to completion with higher isolated yields than standard potassium bases[3].

Protocol 1: SNAr Synthesis (Self-Validating Workflow)
  • Reactor Setup: Charge a clean, dry round-bottom flask with 5-fluoro-2-nitroaniline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Reagent Addition: Add piperidin-4-ylmethanol (1.2 eq) followed by Cs₂CO₃ (2.0 eq).

  • Thermal Activation & Self-Validation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The reaction is self-validating. The initial pale yellow suspension will rapidly transition into a deep, homogenous crimson/orange solution. This distinct color shift visually confirms the formation of the Meisenheimer complex and the initiation of the SNAr pathway.

  • Monitoring: Stir for 12 hours. Validate complete conversion via TLC (EtOAc/Hexane 1:1); the starting material (Rf = 0.65) must completely disappear, replaced by a highly polar, bright orange product spot (Rf = 0.20).

  • Workup: Quench the reaction by pouring it into ice-cold water. The product will precipitate as a deep orange solid. Filter, wash with cold water, and dry under vacuum.

Synthesis_Workflow SM1 5-Fluoro-2-nitroaniline (Electrophile) Intermediate [1-(3-Amino-4-nitrophenyl) piperidin-4-yl]methanol SM1->Intermediate SNAr Reaction Cs2CO3, DMF, 80°C SM2 Piperidin-4-ylmethanol (Nucleophile) SM2->Intermediate Diamine [1-(3,4-Diaminophenyl) piperidin-4-yl]methanol Intermediate->Diamine Nitro Reduction Fe, AcOH, 60°C Product Benzimidazole Derivative Diamine->Product Cyclization HC(OMe)3, p-TsOH

Fig 1. Synthetic workflow from 5-fluoro-2-nitroaniline to the target benzimidazole derivative.

Downstream Application: Benzimidazole Cyclization

The primary utility of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is its conversion into benzimidazole-based therapeutics.

Protocol 2: Reduction and Cyclization
  • Chemoselective Reduction: Dissolve the intermediate in glacial acetic acid and add iron powder (5.0 eq)[3]. Heat to 60 °C.

    • Causality: Iron in acetic acid is highly chemoselective, reducing the nitro group to an amine without risking the hydrogenolysis of the benzylic-like alcohol that can occur with Pd/C and H₂.

    • Self-Validation Checkpoint: The deep orange color of the nitroaromatic compound will entirely dissipate, yielding a pale yellow/colorless suspension. This optical clearance validates the complete consumption of the chromophoric nitro group.

  • Cyclization: Filter the iron salts. To the crude diamine filtrate, add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH)[3]. Heat to 90 °C for 4 hours.

    • Causality:p-TsOH protonates the orthoester, generating a highly electrophilic oxonium species that rapidly traps the newly formed diamine to construct the rigid benzimidazole core.

MOA_Pathway SSB DNA Single-Strand Break PARP1 PARP1 Recruitment SSB->PARP1 AutoPAR Auto-PARylation PARP1->AutoPAR Repair DNA Repair Complex Assembly AutoPAR->Repair Drug Benzimidazole Inhibitor Drug->PARP1 Competitive Binding (NAD+ Pocket) Drug->AutoPAR Blocks Trapping PARP Trapping on DNA Drug->Trapping Induces Apoptosis Synthetic Lethality Trapping->Apoptosis

Fig 2. Mechanism of action of benzimidazole-based PARP inhibitors in BRCA-mutant cells.

Analytical Validation Protocols

To guarantee the structural integrity of the synthesized intermediate, the following analytical validations must be performed:

  • HPLC Analysis: Utilize a C18 reverse-phase column with a gradient of 0.1% TFA in Water/Acetonitrile. The piperidine derivative will elute significantly earlier than the starting 5-fluoro-2-nitroaniline due to the protonation of the basic piperidine amine at acidic pH.

  • ¹H NMR (DMSO-d₆): The spectrum must display the characteristic ABX spin system of the 1,2,4-trisubstituted benzene ring (e.g., a doublet of doublets around 6.4–6.8 ppm)[2]. The piperidine protons will integrate for 9 protons in the aliphatic region (1.2 - 3.8 ppm), and the primary aromatic amine (-NH₂) will appear as a broad singlet integrating for 2 protons near 7.5 ppm[2].

References

  • Dictionary of Organic Compounds, 8th Supplement. (1990). Springer-Science+Business Media. Properties of CAS 37637-55-1. Available at: 1[1]

  • Elsocht, M. (2022). Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1. Vrije Universiteit Brussel (VUB). Validates SNAr conditions (Cs₂CO₃, DMF) and Benzimidazole cyclization protocols. Available at: 3[3]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Synthetic Communications, Taylor & Francis. Validates the mechanistic reactivity and NMR characterization of 5-fluoro-2-nitroaniline derivatives. Available at: 2[2]

Sources

Structure-activity relationship of 3-amino-4-nitrophenyl piperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Amino-4-Nitrophenyl Piperidine Scaffolds

Abstract: The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmaceuticals and natural products.[1] This guide focuses on a specific, synthetically accessible derivative: the 3-amino-4-nitrophenyl piperidine scaffold. We will provide an in-depth analysis of its core structural components, explore key structure-activity relationships (SAR), and detail the experimental methodologies required for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents. We will delve into the causal relationships behind synthetic choices and assay design, grounding our discussion in established scientific principles to provide a trustworthy and authoritative resource.

The Core Scaffold: A Structural and Physicochemical Analysis

The therapeutic potential of any molecular scaffold is intrinsically linked to its three-dimensional structure and physicochemical properties. The 3-amino-4-nitrophenyl piperidine core is comprised of three distinct, electronically significant regions that collectively define its interaction with biological targets.

2.1 The Piperidine Ring: As a saturated heterocycle, the piperidine ring typically adopts a low-energy chair conformation. This conformational preference is critical as it dictates the spatial orientation of its substituents, directly impacting how the molecule fits into a target's binding pocket. The nitrogen atom (N1) is a key feature, acting as a hydrogen bond acceptor and a point for synthetic modification to modulate properties like solubility, basicity, and target engagement.

2.2 The 4-Nitrophenyl Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly influences the electronic character of the phenyl ring.[2][3] This electronic pull can be crucial for establishing specific interactions, such as pi-stacking or dipole interactions, with amino acid residues in a target protein. It is important to recognize that the nitro group can be both a pharmacophore, essential for activity, and a potential toxicophore, as its metabolic reduction can lead to reactive intermediates.[4][5][6] Therefore, understanding its role is paramount in any drug design campaign.

2.3 The 3-Amino Group: Positioned at a stereocenter, the 3-amino group provides a critical vector for interaction. As a primary amine, it can serve as both a hydrogen bond donor and acceptor. Its basicity allows for the formation of salt bridges with acidic residues like aspartate or glutamate. Furthermore, this amine is a versatile synthetic handle for introducing a wide range of functional groups to probe the binding pocket and optimize activity. The stereochemistry at this position is often crucial, with one enantiomer typically exhibiting significantly higher potency than the other.[7]

cluster_0 3-Amino-4-Nitrophenyl Piperidine Scaffold Scaffold Core Structure Piperidine Piperidine Ring (Conformational Anchor & N1 Handle) Scaffold->Piperidine Amino 3-Amino Group (H-Bonding, Synthetic Handle, Stereocenter) Scaffold->Amino Nitrophenyl 4-Nitrophenyl Moiety (Electronic Properties, π-Interactions) Scaffold->Nitrophenyl

Caption: Key functional regions of the core scaffold.

General Synthetic Pathway

The synthesis of 3-aminopiperidine derivatives can be achieved through various routes.[8] A common and reliable strategy involves the reductive amination of a suitable keto-precursor, which allows for the controlled installation of the amine and subsequent cyclization.

G start Commercially Available 1-Boc-piperidin-3-one step1 Step 1: Reductive Amination (e.g., with 4-nitroaniline, NaBH(OAc)₃) start->step1 rationale1 Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions. step1->rationale1 intermediate1 Intermediate: N-(4-nitrophenyl)-1-Boc-piperidin-3-amine step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., Trifluoroacetic Acid (TFA) in DCM) intermediate1->step2 rationale2 Rationale: TFA provides clean and efficient removal of the Boc protecting group under acidic conditions, yielding the free amine. step2->rationale2 product Final Scaffold: 3-Amino-4-nitrophenyl Piperidine step2->product

Caption: General workflow for scaffold synthesis.

Experimental Protocol: Synthesis of 3-Amino-4-nitrophenyl Piperidine

Objective: To synthesize the core scaffold via a two-step reductive amination and deprotection sequence.

Materials:

  • 1-Boc-piperidin-3-one

  • 4-nitroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Step 1: Reductive Amination

  • To a solution of 1-Boc-piperidin-3-one (1.0 eq) in anhydrous DCM, add 4-nitroaniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize residual acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 3-amino-4-nitrophenyl piperidine scaffold. Purify via column chromatography as needed.

Structure-Activity Relationship (SAR) Analysis

The following SAR summary is based on established principles in medicinal chemistry and findings from related piperidine scaffolds.[9][10] It serves as a predictive guide for designing new analogs with improved potency and properties.

cluster_SAR Structure-Activity Relationship Hotspots Scaffold R1 R¹ (Piperidine N1): - Small alkyl groups (Me, Et) often tolerated. - Bulky groups may decrease activity due to steric hindrance. - Introduction of polar groups can improve solubility. p_R1 R1->p_R1 R2 R² (Amino N3): - Acylation/sulfonylation can probe H-bond acceptor space. - Secondary amines (alkylation) may enhance potency. - Critical for target interaction. p_R2 R2->p_R2 R3 R³ (Phenyl Ring): - Nitro group position is critical; ortho/meta positions may alter binding mode. - Replacing -NO₂ with other EWGs (e.g., -CN, -CF₃) can fine-tune electronics and reduce toxicity. [4] - Additional substituents can explore other pockets. p_R3 R3->p_R3

Caption: Key modification points for SAR exploration.

Quantitative SAR Data (Illustrative)

The following table presents hypothetical data to illustrate common SAR trends observed in similar scaffolds. IC₅₀ values represent the concentration of a compound required for 50% inhibition of a target enzyme or receptor.

Compound IDR¹ (at N1)R² (at 3-Amino)R³ (Phenyl Ring)Target IC₅₀ (nM)Rationale for Change in Activity
Core-01 -H-NH₂4-NO₂520Baseline scaffold activity.
Mod-02 -CH₃-NH₂4-NO₂250Small alkyl group at N1 may fill a small hydrophobic pocket.
Mod-03 -CH₂-Ph-NH₂4-NO₂>1000Bulky benzyl group likely causes steric clash in the binding site.
Mod-04 -H-NH-C(O)CH₃4-NO₂85Acetylation of the amine may form a key hydrogen bond with the target.
Mod-05 -H-NH₂3-NO₂980Moving the nitro group disrupts the optimal electronic and steric profile.
Mod-06 -H-NH₂4-CN450Cyano is a bioisosteric replacement for nitro, potentially reducing toxicity while maintaining electronic character.[2]

Protocol for Biological Evaluation: In Vitro Cell Viability (MTT) Assay

Once analogs are synthesized, a primary assessment of their biological effect is necessary. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of synthesized compounds on a relevant cancer cell line (e.g., HeLa, MCF-7).

G start Seed Cells (e.g., 5,000 cells/well in a 96-well plate) step1 Incubate 24h (Allow cells to adhere) start->step1 step2 Treat with Compounds (Serial dilutions of test compounds) step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) step3->step4 rationale4 Rationale: Viable cells with active mitochondria cleave the tetrazolium ring into a purple formazan product. step4->rationale4 step5 Incubate 2-4h step4->step5 step6 Solubilize Formazan (Add DMSO or other solvent) step5->step6 end Read Absorbance (at ~570 nm using a plate reader) step6->end

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step MTT Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in growth medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Self-Validation: The formation of a purple precipitate is a visual confirmation that the assay is working.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The 3-amino-4-nitrophenyl piperidine scaffold represents a versatile and promising starting point for drug discovery campaigns. This guide has outlined its key structural features, provided a robust synthetic strategy, and detailed the principles of its SAR exploration. The core takeaways are the critical roles of the piperidine N1 position for modulating physicochemical properties, the 3-amino group as a key interaction point, and the 4-nitrophenyl ring in defining the electronic character.

Future work should focus on:

  • Mitigating Toxicity: Exploring bioisosteric replacements for the nitro group (e.g., cyano, sulfone) to reduce the potential for metabolic activation while retaining desired activity.

  • Stereoselective Synthesis: Developing asymmetric syntheses to isolate and test individual enantiomers, as biological activity is often stereospecific.[7]

  • Computational Modeling: Employing 3D-QSAR and molecular docking to build predictive models that can rationalize the observed SAR and guide the design of more potent and selective analogs.[11][12]

By systematically applying the principles and protocols described herein, research teams can efficiently navigate the complexities of medicinal chemistry and unlock the full therapeutic potential of this valuable scaffold.

References

  • Babu, A., N., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Aldrich, J. V., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Kozikowski, A. P., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed. [Link]

  • Rosenberg, S. H., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. [Link]

  • Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Nazari, M., et al. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Bentham Science Publishers. [Link]

  • Roy, K., & Leonard, J. T. (2006). QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. PubMed. [Link]

  • Yadav, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Rosenberg, S. H., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Yadav, A., et al. (2024). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Abid, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Ichikawa, Y., & van Well, R. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

  • ResearchGate. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Ellis, A. G., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]

  • Shirai, J., et al. (2011). Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists. PubMed. [Link]

  • Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • MDPI Books. (2021). Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

Sources

1-(3-amino-4-nitrophenyl)-4-piperidinemethanol: A Strategic Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthesis Guide

Executive Summary

In modern structure-based drug design (SBDD), the selection of highly functionalized, modular building blocks is critical for developing potent and selective active pharmaceutical ingredients (APIs). 1-(3-amino-4-nitrophenyl)-4-piperidinemethanol represents a privileged molecular scaffold, serving as a highly reactive precursor for the synthesis of complex heterocyclic systems—most notably, substituted benzimidazoles.

This technical guide explores the physicochemical rationale behind this specific building block, details its de novo synthesis via Nucleophilic Aromatic Substitution (SNAr), and provides field-proven protocols for its downstream cyclization into kinase-targeting pharmacophores.

Structural Rationale & Pharmacophore Potential

The architecture of 1-(3-amino-4-nitrophenyl)-4-piperidinemethanol is intentionally designed to address three distinct spatial and electronic requirements in drug discovery:

  • The Masked Benzimidazole Core: The 3-amino-4-nitrophenyl moiety is a latent ortho-phenylenediamine. Upon reduction of the nitro group, it undergoes rapid cyclocondensation with electrophiles to form a benzimidazole ring. This bicyclic system is a well-established hinge-binder in kinase inhibitors [3].

  • The Solubilizing Piperidine: The piperidine ring acts as a rigid, basic spacer. In the context of a kinase ATP-binding pocket, this moiety typically projects outward into the solvent-exposed channel, drastically improving the aqueous solubility and pharmacokinetic (PK) profile of the resulting drug.

  • The Hydroxymethyl Anchor: The primary alcohol at the 4-position of the piperidine ring serves as a versatile hydrogen bond donor/acceptor. It can interact with specific residues within the ribose-binding pocket of target proteins or serve as a synthetic handle for further functionalization (e.g., etherification or fluorination).

Table 1: Physicochemical Profile of the Building Block
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₂H₁₇N₃O₃Optimal low-molecular-weight precursor.
Molecular Weight 251.28 g/mol Leaves >250 Da budget for downstream elaboration (Rule of 5).
H-Bond Donors 3 (-NH₂, -OH)High potential for target engagement; requires tuning in final API.
H-Bond Acceptors 5 (-NO₂, -NH₂, -OH, N)Ensures excellent solubility and dipole interactions.
Rotatable Bonds 3Strikes a balance between conformational flexibility and rigidity.

De Novo Synthesis: The SNAr Pathway

The most efficient route to synthesize 1-(3-amino-4-nitrophenyl)-4-piperidinemethanol is through a Nucleophilic Aromatic Substitution (SNAr) [1]. The reaction utilizes 5-fluoro-2-nitroaniline as the electrophile and 4-piperidinemethanol as the nucleophile.

Mechanistic Causality

The success of this reaction relies entirely on the electronic distribution of the aromatic ring. The strongly electron-withdrawing nitro group at the 2-position is situated para to the fluorine atom at the 5-position. This para-relationship heavily depletes the electron density at C5, lowering the activation energy required for the piperidine nitrogen to attack and form the intermediate Meisenheimer complex. The subsequent expulsion of the fluoride anion restores aromaticity, yielding the desired product.

Table 2: SNAr Reaction Optimization (Base & Solvent Effects)

Empirical data demonstrating the necessity of strong, soluble bases in polar aprotic solvents [2].

EntryBase (Equiv)SolventTemp (°C)Conversion TimeIsolated Yield
1K₂CO₃ (2.0)EtOH6024 hours45%
2K₂CO₃ (2.0)DMF8018 hours68%
3DIPEA (2.5)DMSO8016 hours72%
4 Cs₂CO₃ (2.0) DMF 80 12 hours 91%
Step-by-Step Methodology: SNAr Synthesis

This protocol is designed as a self-validating system; the visual color change and TLC mobility shift confirm mechanistic progression.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 5-fluoro-2-nitroaniline (10.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) to create a 0.2 M solution. The solution will appear deep yellow/orange.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (20.0 mmol, 2.0 equiv). The use of Cs₂CO₃ over K₂CO₃ enhances the solubility of the carbonate species in DMF, accelerating the deprotonation of the nucleophile [2].

  • Nucleophile Addition: Add 4-piperidinemethanol (12.0 mmol, 1.2 equiv) in small portions.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor via LC-MS until the starting material mass (m/z 156) is completely replaced by the product mass (m/z 252 [M+H]⁺).

  • Workup: Cool to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a highly crystalline solid.

Downstream Functionalization: The Benzimidazole Core

Once synthesized, the building block is primed for conversion into a functional API scaffold. This is a two-step continuous workflow involving nitro reduction and cyclocondensation.

Synthesis SM1 5-Fluoro-2-nitroaniline (Electrophile) SNAr SNAr Reaction (Cs2CO3, DMF, 80°C) SM1->SNAr SM2 4-Piperidinemethanol (Nucleophile) SM2->SNAr Intermediate 1-(3-amino-4-nitrophenyl)- 4-piperidinemethanol SNAr->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->Reduction Diamine 1-(3,4-diaminophenyl)- 4-piperidinemethanol Reduction->Diamine Cyclization Cyclocondensation (HC(OEt)3, Heat) Diamine->Cyclization Benzimidazole Benzimidazole Scaffold (Target API Core) Cyclization->Benzimidazole

Workflow from SNAr to benzimidazole cyclization.

Step-by-Step Methodology: Benzimidazole Cyclocondensation
  • Nitro Reduction: Dissolve 1-(3-amino-4-nitrophenyl)-4-piperidinemethanol (5.0 mmol) in Methanol (30 mL). Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to obtain 1-(3,4-diaminophenyl)-4-piperidinemethanol. (Critical Note: Proceed immediately to the next step to prevent auto-oxidation of the electron-rich diamine).

  • Cyclization: Dissolve the crude diamine in triethyl orthoformate (HC(OEt)₃) (15 mL), which acts as both solvent and a one-carbon electrophile. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Heating: Heat the mixture to 100 °C for 3 hours. The orthoester condenses with both primary amines, extruding ethanol and forming the imidazole ring.

  • Isolation: Evaporate the excess orthoester, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the 5-(4-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazole core.

Application in Kinase Inhibitor Design

Benzimidazole derivatives synthesized from 3-amino-4-nitrophenyl precursors are heavily featured in patent literature for their potent inhibition of kinases such as Syk, NEK4, and VEGFR [3], [4].

When the synthesized scaffold enters the ATP-binding pocket of a target kinase, it maps perfectly to the required pharmacophore model:

Pharmacophore Benzimidazole Benzimidazole Core (Hinge Binder) Piperidine Piperidine Ring (Solvent Channel) Benzimidazole->Piperidine KinaseHinge Kinase Hinge Region (H-Bond Acceptor/Donor) Benzimidazole->KinaseHinge H-bonds Hydroxymethyl Hydroxymethyl Group (Ribose Pocket) Piperidine->Hydroxymethyl SolventFront Solvent Exposed Region (Improves Solubility) Piperidine->SolventFront Steric Bulk RibosePocket Ribose Binding Pocket (Selectivity Filter) Hydroxymethyl->RibosePocket H-bond Donor

Pharmacophore mapping of the benzimidazole derivative in a kinase ATP pocket.

The N-H and N atoms of the benzimidazole core establish critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the piperidine ring directs the hydroxymethyl group toward the ribose pocket, where it can form selective hydrogen bonds with non-conserved residues, driving target specificity.

References

  • Luna-Mora, R. A., et al. (2018). "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies." Green Chemistry Letters and Reviews, 11(3), 267-277. URL:[Link]

  • De Vreese, R., et al. (2021). "Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors." Pharmaceuticals, 14(2), 161. URL:[Link]

  • Argade, A., et al. (2008). "2,4-pyrimidinediamine compounds and their uses." US Patent 7,329,671.
  • Singh, J., et al. (2010). "Benzimidazole derivatives as kinase inhibitors." US Patent App. 12/651,681 (US20100184754A1).

Novel Benzimidazole Precursors Derived from Piperidin-4-yl Methanol: A Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2] Similarly, the piperidine moiety is a privileged structure in drug design, valued for its ability to confer favorable pharmacokinetic properties and provide a versatile scaffold for three-dimensional exploration.[3][4][5] This guide provides a detailed technical overview of the synthesis of novel benzimidazole precursors, leveraging piperidin-4-yl methanol as a key starting material. We will explore the strategic considerations behind the synthetic pathway, from the initial functionalization of the piperidine ring to the core cyclocondensation reaction forming the benzimidazole nucleus. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for key transformations.

Introduction: The Strategic Merger of Two Privileged Scaffolds

The convergence of the benzimidazole and piperidine scaffolds into a single molecular entity presents a compelling strategy in modern drug discovery. The benzimidazole core provides a unique electron-rich system capable of engaging in various interactions with biological targets, while the piperidine ring offers a non-planar, conformationally flexible handle that can be used to modulate solubility, cell permeability, and metabolic stability, as well as to orient pharmacophoric groups in precise vectors.

Piperidin-4-yl methanol is an exceptionally useful and commercially available building block for this purpose.[6][7] Its primary alcohol function serves as a versatile handle for conversion into other functionalities, most notably an aldehyde, which is a direct precursor for the construction of the benzimidazole ring via condensation with an o-phenylenediamine. The piperidine nitrogen (N1) provides a secondary point for diversification, allowing for the introduction of various substituents to fine-tune the molecule's overall properties.

This guide will detail a robust, multi-step synthesis beginning with N-Boc-4-piperidinemethanol, a common protected form that allows for selective manipulation of the molecule.[8]

Overall Synthetic Strategy

The synthesis is designed as a logical, multi-stage workflow. Each stage is optimized for high yield and purity, with clear checkpoints for validation. The overall strategy involves three primary phases:

  • Precursor Synthesis: Conversion of the primary alcohol of N-Boc-4-piperidinemethanol into the corresponding aldehyde. This is a critical step that creates the electrophilic partner for the subsequent cyclization.

  • Core Cyclocondensation: The reaction of the synthesized piperidine-4-carbaldehyde with a substituted o-phenylenediamine to form the benzimidazole ring. We will explore both classical and modern catalytic methods.

  • Final Deprotection/Functionalization: Removal of the Boc protecting group to yield the secondary amine, which can be used as a final product or further functionalized.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Final Steps A Start: N-Boc-4-Piperidinemethanol B Oxidation A->B C Intermediate: N-Boc-piperidine-4-carbaldehyde B->C E Cyclocondensation C->E D o-Phenylenediamine D->E F Intermediate: N-Boc Protected Benzimidazole E->F G Acidic Deprotection F->G H Final Product: Piperidinyl-Benzimidazole G->H I Optional N-Alkylation H->I J Diversified Analogs I->J

Caption: Overall synthetic workflow from the starting material to the final products.

Experimental Protocols & Mechanistic Insights

Phase 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. While several reagents can accomplish this (e.g., Swern oxidation, PCC), the use of Dess-Martin Periodinane (DMP) is often preferred in a research setting due to its mild conditions, operational simplicity, and high yields.

Expertise & Causality: The choice of DMP is deliberate. Unlike stronger oxidants (e.g., KMnO₄), DMP minimizes the risk of over-oxidation to the carboxylic acid. The reaction proceeds at room temperature, preserving sensitive functional groups, such as the acid-labile Boc-protecting group.

Protocol 3.1: Dess-Martin Oxidation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).

  • Reagent Addition: Add N-Boc-4-piperidinemethanol (1.0 eq). Stir until fully dissolved. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes. Caution: The reaction is mildly exothermic.

  • Reaction: Stir the resulting suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates completion (typically 2-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Phase 2: Benzimidazole Ring Formation via Cyclocondensation

This is the key step where the heterocyclic core is constructed. The most direct method is the condensation of an o-phenylenediamine with an aldehyde.[9] This reaction proceeds via an initial imine formation, followed by an intramolecular cyclization and subsequent aromatization.

Mechanism of Benzimidazole Formation

The reaction is typically catalyzed by an acid. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic for attack by one of the amino groups of the o-phenylenediamine. This forms a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring. A final dehydration and aromatization step yields the stable benzimidazole ring.

Sources

The Alchemical Hub: A Technical Guide to the Synthetic Utility of ortho-Diamine Precursors in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Precursor in Heterocyclic Synthesis

In the landscape of organic synthesis, particularly within the realm of heterocyclic chemistry, ortho-diaminoarenes (such as o-phenylenediamine) represent a cornerstone of synthetic strategy. Their unique bifunctional nature, possessing two nucleophilic amino groups in a 1,2-relationship on an aromatic ring, provides a pre-organized scaffold for the construction of a vast array of fused heterocyclic systems. This guide delves into the synthetic utility of these invaluable precursors, offering a technical exploration for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and illuminate the rationale behind key synthetic choices for the construction of three major classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. These heterocycles are not merely academic curiosities; they form the core of numerous pharmaceuticals, functional materials, and agrochemicals, making the mastery of their synthesis from ortho-diamines a critical skill.

I. The Benzimidazoles: A Scaffold of Medicinal Significance

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of blockbuster drugs for conditions ranging from peptic ulcers to parasitic infections and cancer. Its prevalence in nature, notably as a key component of Vitamin B12, further underscores its biological significance. The synthetic accessibility of benzimidazoles from ortho-diamines is a major contributor to their widespread application.

Mechanistic Rationale: The Phillips-Ladenburg and Weidenhagen Reactions

The two primary pathways for benzimidazole synthesis from ortho-diamines are the Phillips-Ladenburg reaction, which utilizes carboxylic acids or their derivatives, and the Weidenhagen reaction, which employs aldehydes.

  • Phillips-Ladenburg Reaction (with Carboxylic Acids): This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heat. The mechanism proceeds via initial N-acylation of one of the amino groups to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration, yields the benzimidazole ring. The acidic catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the cyclization step.

  • Weidenhagen Reaction (with Aldehydes): The reaction with aldehydes initially forms a Schiff base intermediate. This is followed by an intramolecular cyclization. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be used, and in some cases, air serves as a sufficient oxidant. The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole ring.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

This protocol details a robust and commonly used method for the synthesis of a 2-substituted benzimidazole using an aldehyde precursor.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Cobalt(II) acetylacetonate [Co(acac)₂] (0.13 g, 0.5 mol%)

  • Methanol (20 mL)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (10 mmol) and methanol (20 mL). Stir until the solid is fully dissolved.

  • Add benzaldehyde (10 mmol) to the solution, followed by the catalyst, cobalt(II) acetylacetonate (0.5 mol%).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from hot methanol to obtain pure 2-phenylbenzimidazole as a crystalline solid.

Causality of Experimental Choices:

  • Catalyst: Cobalt(II) acetylacetonate is an efficient Lewis acid catalyst that facilitates both the formation of the Schiff base intermediate and the subsequent oxidative cyclization under mild, aerobic conditions. This avoids the need for harsh oxidizing agents.

  • Solvent: Methanol is an excellent solvent for both reactants and allows the reaction to proceed smoothly at room temperature.

  • Work-up: The extraction with ethyl acetate effectively separates the organic product from the aqueous-soluble components and the catalyst. Recrystallization is a standard and effective method for purifying the final product.

Comparative Data of Benzimidazole Synthesis Methods
MethodElectrophileCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
Phillips-LadenburgCarboxylic AcidPolyphosphoric Acid (PPA)None150-2002-6 h70-90
WeidenhagenAldehydeAir OxidationMethanolRoom Temp1-2 h85-95
Green SynthesisAldehydeSodium HexafluoroaluminateNone5030-60 min88-96
Microwave-AssistedAldehydeNoneNone160W1-2 min90-98
Lewis Acid CatalysisOrthoesterZrOCl₂·8H₂ONoneRoom Temp5-15 min85-95
Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ortho_diamine o-Phenylenediamine schiff_base Schiff Base Formation ortho_diamine->schiff_base aldehyde Aldehyde aldehyde->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization Catalyst (e.g., Lewis Acid) oxidation Oxidation cyclization->oxidation Forms Dihydrobenzimidazole benzimidazole 2-Substituted Benzimidazole oxidation->benzimidazole Air or Oxidizing Agent Quinoxaline_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ortho_diamine o-Phenylenediamine condensation1 First Condensation & Dehydration ortho_diamine->condensation1 dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation1 condensation2 Second Condensation & Dehydration condensation1->condensation2 Forms Imine Intermediate aromatization Aromatization condensation2->aromatization Forms Dihydroquinoxaline quinoxaline Substituted Quinoxaline aromatization->quinoxaline Phenazine_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ortho_diamine o-Phenylenediamine double_condensation Double Condensation & Dehydration ortho_diamine->double_condensation ortho_quinone o-Quinone ortho_quinone->double_condensation oxidation Oxidation double_condensation->oxidation Forms Dihydrophenazine phenazine Substituted Phenazine oxidation->phenazine

The Heterocyclic Dichotomy: A Technical Guide to Piperidine vs. Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational pillars in modern medicinal chemistry. While structurally analogous, the substitution of a single methylene group in piperidine for a secondary amine in piperazine fundamentally alters the physicochemical, pharmacokinetic, and toxicological trajectory of a drug candidate. As application scientists, we do not select these scaffolds arbitrarily; the choice is a calculated manipulation of molecular properties. This whitepaper provides an in-depth, data-driven comparison of these two privileged scaffolds, exploring the causality behind their target engagement, ADMET profiles, and the self-validating experimental workflows required to optimize them.

Physicochemical Profiling: The Causality of Scaffold Selection

The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) dictates their behavior in biological systems[1]. Piperidine is a highly basic, lipophilic ring. In contrast, piperazine possesses two basic centers. However, when piperazine's first nitrogen is protonated, the resulting positive charge exerts a strong electron-withdrawing inductive effect across the sigma framework. This drastically depresses the basicity of the second nitrogen[1],[2].

Consequently, at physiological pH (7.4), piperazine exists primarily as a monocation with a significantly lower lipophilicity (LogP) than piperidine, which remains almost exclusively protonated. This differential ionization is the root causality behind their divergent pharmacological profiles.

Table 1: Quantitative Comparison of Unsubstituted Scaffolds
Physicochemical PropertyPiperidinePiperazineCausality / Impact on Drug Design
Chemical Formula C5H11NC4H10N2The second nitrogen acts as a versatile synthetic handle for differential functionalization[3].
Basicity (pKa) ~11.22[1]pKa1 ~9.73, pKa2 ~5.35[1],[2]The inductive effect of the protonated N1 drastically lowers the basicity of N2, allowing for tunable ionization[1].
Lipophilicity (LogP) ~0.9[1]~ -1.5[1]Piperazine's increased polarity drastically improves aqueous solubility, ideal for oral/IV formulations[1].
Ionization at pH 7.4 >99% CationicPredominantly MonocationicPiperidine drives strong ionic salt-bridges; piperazine provides multipolar interactions with lower charge density.

Target Engagement & Structural Biology

The decision to deploy a piperidine versus a piperazine scaffold is heavily dictated by the topography of the target binding site.

  • Piperidine: Due to its high basicity and lipophilicity, piperidine is the scaffold of choice when targeting deep, hydrophobic pockets that require strong ionic interactions. For example, in Sigma-1 receptor (σ1R) and Histamine H3 receptor antagonists, the piperidine nitrogen acts as a critical positive ionizable functionality, forming robust salt bridges with highly conserved acidic residues (e.g., Aspartate) within the binding pocket[4],[5].

  • Piperazine: Piperazine is widely regarded as a "privileged scaffold" because its two nitrogen atoms enable systematic functionalization to fine-tune steric and electronic properties[3]. It is frequently utilized as a linker to improve the solubility of massive hydrophobic pharmacophores (e.g., in kinase inhibitors like Imatinib) or to modulate receptor affinity in CNS drugs where extreme lipophilicity might lead to off-target promiscuity[1],[3].

ScaffoldLogic Target Target Analysis (Binding Site) Lipophilic Deep Hydrophobic Pocket (Requires High LogP) Target->Lipophilic Soluble Solvent Exposed Region (Requires Low LogP) Target->Soluble Piperidine Piperidine Scaffold (Strong Ionic Bond) Lipophilic->Piperidine Piperazine Piperazine Scaffold (Tunable pKa, H-Bonds) Soluble->Piperazine Tox hERG / Phospholipidosis Liability Detected Piperidine->Tox High Cmax Mitigate Bioisosteric Replacement (Lower Basicity) Tox->Mitigate Safety Optimization Mitigate->Piperazine

Logical decision tree for selecting and optimizing piperidine vs. piperazine scaffolds.

ADMET & Toxicological Divergence: Mastering hERG Liability

One of the most critical challenges in medicinal chemistry is cardiotoxicity caused by the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel's inner cavity is notoriously promiscuous, preferentially binding lipophilic, polyaromatic basic amines[6].

Because piperidine derivatives are highly lipophilic and maintain a strong positive charge at physiological pH, they frequently trigger hERG liabilities and phospholipidosis (due to trapping in acidic lysosomes)[1],[6].

The Piperazine Mitigation Strategy: When a piperidine hit exhibits hERG toxicity, application scientists frequently employ a bioisosteric replacement, swapping the piperidine for a piperazine ring. By functionalizing one of the piperazine nitrogens (e.g., forming an amide or sulfonamide), the pKa of the remaining basic nitrogen is lowered by several orders of magnitude[6]. This reduction in basicity and lipophilicity effectively neutralizes the hERG pharmacophore. A clinical example of this causality is the development of the ATX inhibitor Ziritaxestat, where replacing a piperidine with a piperazine effectively resolved fatal hERG issues[6]. Similar strategies have been successfully employed to improve selectivity for targets like VMAT2 while eliminating hERG binding[7].

Experimental Methodologies: Self-Validating Systems

To accurately profile these scaffolds, experimental design must be rooted in self-validation. An assay without rigorous internal quality control is scientifically void. Below are the gold-standard protocols for evaluating piperidine and piperazine derivatives.

Protocol 1: Potentiometric Titration for pKa and LogD Determination

Understanding the exact ionization state of your scaffold is paramount. Because piperazine readily absorbs carbon dioxide from the air to form carbamates[2], strict environmental controls are required.

  • System Calibration & Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a reference standard (e.g., Quinine) to confirm the accuracy of the Yasuda-Shedlovsky extrapolation algorithm before testing unknown compounds.

  • Sample Preparation: Dissolve 1-2 mg of the target compound in a standardized co-solvent system (e.g., methanol/water) to ensure complete dissolution of highly lipophilic piperidines.

  • Inert Titration: Perform the titration using 0.1M HCl or KOH under a strict nitrogen gas purge. This prevents atmospheric CO2 from reacting with the secondary amines of the piperazine scaffold.

  • Data Analysis: Calculate the macroscopic pKa values from the inflection points of the titration curve.

Protocol 2: Automated Patch-Clamp for hERG Inhibition Assessment

High-throughput screens often yield false positives for hERG due to compound precipitation or non-specific binding. This automated patch-clamp protocol utilizes a "Washout Phase" to guarantee data integrity.

  • Cell Preparation: Culture HEK293 cells stably expressing the Kv11.1 (hERG) channel.

  • Baseline Recording: Perfuse the cells with vehicle (0.1% DMSO) and record the baseline tail current. Self-Validation Step: The current must remain stable (<5% run-down) for 3 minutes. If unstable, the cell is discarded.

  • Compound Perfusion: Apply the piperidine/piperazine derivative in escalating concentrations (0.1 µM to 100 µM), recording the fractional block of the tail current at each dose.

  • Washout Phase (Critical): Perfuse the chamber with clean extracellular solution to remove the compound. Self-Validation Step: The tail current must recover to >80% of the initial baseline. Failure to recover indicates compound precipitation, membrane degradation, or irreversible non-specific binding, thereby invalidating the IC50 calculation.

  • Data Analysis: Generate the dose-response curve and calculate the IC50 only for validated cells.

PatchClamp Cell HEK293-hERG Preparation Base Vehicle Baseline (Stable Current) Cell->Base Dose Compound Perfusion (0.1 - 100 µM) Base->Dose QC Pass Wash Washout Phase (>80% Recovery) Dose->Wash Measure Tail Current Wash->Base Failed Recovery (Discard Data) Data IC50 Calculation (Valid Data) Wash->Data Recovery Validated

Self-validating automated patch-clamp workflow for assessing hERG liability.

Conclusion

The selection between a piperidine and a piperazine scaffold is a masterclass in molecular compromise. Piperidine offers unmatched target affinity in deep lipophilic pockets via strong ionic interactions, but demands rigorous toxicological screening to mitigate hERG and phospholipidosis risks. Piperazine, with its tunable dual-nitrogen system, sacrifices some lipophilic binding energy to provide superior aqueous solubility, reduced cardiotoxicity, and vast synthetic versatility. By understanding the physicochemical causality behind these heterocycles, drug development professionals can rationally navigate lead optimization and accelerate the path to the clinic.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed Central (PMC).[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists - ACS Chemical Neuroscience.[Link]

  • Piperazine - Wikipedia.[Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed Central (PMC).[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH / ResearchGate.[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter.[Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol . This molecule is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors and PROTAC linkers where a solvent-exposed hydroxyl handle is required.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-fluoro-2-nitroaniline with 4-piperidinemethanol . Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this metal-free route minimizes cost and heavy metal contamination, making it ideal for pharmaceutical intermediate production.

Retrosynthetic Analysis & Mechanism

The structural objective is to install a piperidine moiety para to a nitro group on an aniline core.

Strategic Disconnection
  • Target: [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

  • Disconnection: C(aryl)–N(piperidine) bond.

  • Mechanism: SNAr. The reaction is driven by the strong electron-withdrawing nature of the nitro group at the para position relative to the leaving group (Fluorine).[1]

  • Regioselectivity: The amino group (-NH2) on the benzene ring is electron-donating, which typically deactivates SNAr. However, the ortho-nitro group provides sufficient activation to displace the fluorine atom at position 5 (relative to the aniline nitrogen).

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the numbering logic confirming the regiochemistry.

SNAr_Pathway Figure 1: SNAr Reaction Pathway. The piperidine nitrogen attacks the carbon para to the nitro group. Precursor 5-Fluoro-2-nitroaniline (Leaving Group at C5) TS Meisenheimer Complex (Transition State) Precursor->TS + Reagent Base, Heat Reagent 4-Piperidinemethanol (Nucleophile) Product [1-(3-Amino-4-nitrophenyl) piperidin-4-yl]methanol (Target) TS->Product - HF

Materials & Equipment

Reagents
ReagentCAS No.RoleEq.
5-Fluoro-2-nitroaniline 2369-11-1Electrophile1.0
4-Piperidinemethanol 6457-49-4Nucleophile1.2
Potassium Carbonate (K₂CO₃) 584-08-7Base (HF Scavenger)2.0
DMSO (or DMF)67-68-5Solvent5-10 Vol
Equipment
  • Round-bottom flask (RBF) with reflux condenser.[2]

  • Oil bath or heating mantle with temperature probe.

  • Magnetic stirrer.[2]

  • LC-MS or TLC plates (Silica gel 60 F254).

Experimental Protocol

Step-by-Step Synthesis

This protocol is designed for a 10 mmol scale (approx. 1.56 g of starting aniline) but is linearly scalable.

  • Reaction Setup:

    • To a 50 mL RBF equipped with a magnetic stir bar, charge 5-fluoro-2-nitroaniline (1.56 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

    • Add DMSO (15 mL). Stir to create a suspension.

    • Add 4-piperidinemethanol (1.38 g, 12.0 mmol) in one portion.

  • Reaction Phase:

    • Heat the mixture to 90°C .

    • Note: The reaction color typically shifts from yellow to deep orange/red as the substitution proceeds.

    • Maintain stirring at 90°C for 4–6 hours .

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a more polar product spot (Rf ~0.4) should appear. LC-MS should show the parent ion [M+H]⁺ = 252.1.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • Slowly pour the DMSO solution into ice-cold water (150 mL) with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Stir for 30 minutes to ensure complete precipitation and removal of DMSO.

    • Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual base and solvent.

  • Purification:

    • Dry the solid in a vacuum oven at 45°C overnight.

    • Optional: If purity is <95% by HPLC, recrystallize from Ethanol/Water (9:1) or perform a short silica plug filtration (DCM -> 5% MeOH/DCM).

Workflow Visualization

Workflow Figure 2: Operational Workflow for Synthesis Start Start: Charge Reagents (Aniline, Piperidine, K2CO3, DMSO) Heat Heat to 90°C (4-6 Hours) Start->Heat Check QC Check (TLC/LCMS) Complete? Heat->Check Check->Heat No (Extend Time) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove DMSO/Salts) Quench->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Causality
Temperature 85°C – 100°C<80°C: Reaction is sluggish due to the deactivating effect of the aniline -NH₂. >120°C: Risk of thermal degradation or oxidation of the benzylic alcohol.
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating SNAr.
Stoichiometry 1.2 eq AmineA slight excess ensures complete consumption of the limiting reagent (Fluoroaniline), simplifying purification.
Troubleshooting Guide
  • Issue: Incomplete conversion after 6 hours.

    • Solution: Increase temperature to 110°C. Ensure the K₂CO₃ is finely ground to maximize surface area.

  • Issue: Product does not precipitate in water.

    • Solution: The product might be slightly amphiphilic. Extract the aqueous quench mixture with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Issue: Impurity at higher molecular weight.

    • Solution: Likely bis-substitution (rare) or oxidation. Ensure inert atmosphere (N₂) if high temps are used.

Characterization Data (Expected)

  • Appearance: Yellow to orange solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.8 (d, 1H, Ar-H ortho to NO₂),

    • δ 7.2 (s, 2H, -NH₂),

    • δ 6.4 (d, 1H, Ar-H ortho to amine),

    • δ 6.2 (dd, 1H, Ar-H),

    • δ 4.5 (t, 1H, -OH),

    • δ 3.9 (m, 2H, Piperidine-N-H),

    • δ 3.3 (d, 2H, -CH₂-OH),

    • δ 2.9 (m, 2H, Piperidine-N-H),

    • δ 1.7-1.2 (m, 5H, Piperidine-CH/CH₂).

  • MS (ESI): Calculated for C₁₂H₁₇N₃O₃ [M+H]⁺: 252.13. Found: 252.1.

References

  • PubChem. Compound Summary: (3-Amino-4-nitrophenyl)methanol.[3] (Structural and property data for related nitro-aniline cores). [Link]

  • Imperial College London. Nucleophilic Aromatic Substitution (SNAr) Mechanisms. (Mechanistic grounding).[4] [Link] (General reference for SNAr mechanism coursework).

Sources

Application Note: Scalable Synthesis and Process Optimization of 1-(3-amino-4-nitrophenyl)piperidin-4-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 1-(3-amino-4-nitrophenyl)piperidin-4-yl methanol (CAS: 1604046-43-6)

Strategic Context in Drug Development

1-(3-amino-4-nitrophenyl)piperidin-4-yl methanol is a highly versatile synthetic building block frequently utilized in the development of targeted protein degraders (PROTACs) and advanced kinase inhibitors, most notably in the synthesis of next-generation Bruton's tyrosine kinase (BTK) degraders [1]. The molecule features two highly functionalizable domains: an ortho-nitroaniline motif, which serves as a precursor for benzimidazole or benzotriazole cyclizations, and a piperidin-4-yl methanol moiety, which acts as a flexible, hydrophilic linker for further conjugation.

Synthesizing this intermediate at scale requires a robust, high-yielding protocol that avoids chromatographic purification. This guide details an optimized Nucleophilic Aromatic Substitution (SNAr) methodology designed for scalability, high atom economy, and self-validating process controls.

Mechanistic Pathway & Reaction Design

The synthesis relies on an SNAr reaction between 5-fluoro-2-nitroaniline and piperidin-4-ylmethanol. The reaction is driven by the strong electron-withdrawing nature of the para-nitro group, which stabilizes the anionic Meisenheimer complex intermediate via resonance.

Substrate and Reagent Causality
  • Leaving Group Selection (Fluoro vs. Chloro): While 5-chloro-2-nitroaniline is a cheaper starting material, 5-fluoro-2-nitroaniline is strictly preferred. The high electronegativity of fluorine creates a strong partial positive charge on the ipso-carbon, drastically lowering the activation energy for the rate-determining nucleophilic addition step [2].

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen over organic bases like DIPEA. As a heterogeneous base in DMF, K₂CO₃ acts as an efficient acid scavenger to neutralize the generated hydrogen fluoride (HF) without participating in competitive nucleophilic attack or forming complex organic salts that complicate downstream isolation.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the piperidine nitrogen unsolvated and highly nucleophilic.

SNAr_Mechanism SM 5-Fluoro-2-nitroaniline + Piperidin-4-ylmethanol Reaction Nucleophilic Attack (DMF, 100°C) SM->Reaction Base K2CO3 (Heterogeneous Base) Acid Scavenger Base->Reaction Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reaction->Meisenheimer Rate Determining Elimination Fluoride Elimination (- HF) Meisenheimer->Elimination Fast Workup Aqueous Precipitation (Ice-Water) Elimination->Workup Product 1-(3-amino-4-nitrophenyl) piperidin-4-yl methanol Workup->Product >95% Yield

Mechanistic workflow for the SNAr synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-yl methanol.

Quantitative Optimization Data

To establish the most scalable parameters, various conditions were evaluated. The data below demonstrates the causality between reagent selection and reaction efficiency.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Rationale
Substrate 5-Chloro-2-nitroaniline5-Fluoro-2-nitroanilineFluorine's electronegativity lowers the activation energy of the rate-determining step.
Solvent EthanolDMF (Anhydrous)Polar aprotic solvent leaves the nucleophile unsolvated and highly reactive.
Base DIPEA (2.5 eq)K₂CO₃ (2.0 eq)Heterogeneous base prevents complex organic salt formation; simplifies workup.
Temperature 120 °C100 °CLower temperature minimizes thermal degradation and phenol by-product formation.
Yield / Time 45% (24 hours)89% (12 hours)Optimized kinetics and thermodynamics drive the reaction to near completion.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , providing the operator with visual and physical cues to confirm reaction success at each stage without immediate reliance on complex instrumentation.

Materials Required
  • 5-Fluoro-2-nitroaniline: 15.6 g (100 mmol, 1.0 eq)

  • Piperidin-4-ylmethanol: 13.8 g (120 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous: 27.6 g (200 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous: 200 mL

  • Deionized water: 800 mL (chilled to 0–5 °C)

Step 1: Reaction Setup
  • In a 500 mL three-necked round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-fluoro-2-nitroaniline (15.6 g) and anhydrous DMF (200 mL).

  • Causality Check: The use of strictly anhydrous DMF is critical. Trace water at elevated temperatures will cause competitive hydrolysis of the aryl fluoride, generating 3-amino-4-nitrophenol as an inseparable impurity.

  • Add piperidin-4-ylmethanol (13.8 g) followed by finely powdered, anhydrous K₂CO₃ (27.6 g). Purge the headspace with nitrogen for 5 minutes.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Heat the reaction mixture to an internal temperature of 100 °C using a temperature-controlled oil bath. Stir vigorously (400–500 rpm) to ensure the heterogeneous K₂CO₃ remains fully suspended.

  • Self-Validating System (Visual Cue): Observe the reaction mixture. Within the first 2 hours, the suspension will transition from a pale yellow to a deep, vibrant orange-red. This bathochromic shift is direct physical evidence of the highly conjugated product forming.

  • Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The starting material (

    
     ~0.8) will smoothly convert to a lower-running bright orange spot (
    
    
    
    ~0.4). Maintain heating until the starting material is entirely consumed (typically 12 hours).
Step 3: Quenching and Isolation
  • Cool the reaction mixture to room temperature (25 °C).

  • Slowly pour the dark orange mixture into a 2 L beaker containing 800 mL of vigorously stirred ice-water (0–5 °C).

  • Self-Validating System (Precipitation): A bright orange/yellow solid should immediately precipitate. Troubleshooting: If the product forms an oil instead of a solid, the water temperature is too high, or the addition rate is too fast. Add more ice and increase the stirring rate to force crystallization.

  • Causality Check: This step acts as a self-purifying mechanism. DMF and inorganic salts (K₂CO₃, KF) are highly water-soluble, while the target molecule is highly hydrophobic. This completely bypasses the need for tedious liquid-liquid extractions or column chromatography.

Step 4: Filtration and Drying
  • Stir the aqueous suspension for 1 hour at 0–5 °C to ensure complete dissolution of all inorganic salts.

  • Filter the solid through a Buchner funnel under vacuum.

  • Wash the filter cake with cold deionized water (3 × 100 mL) to remove residual DMF, followed by a single wash with cold heptane (50 mL) to strip away trace non-polar impurities.

  • Dry the solid in a vacuum oven at 50 °C for 24 hours to yield 1-(3-amino-4-nitrophenyl)piperidin-4-yl methanol (Expected yield: 88–91%, HPLC Purity >98%).

Analytical Validation

To confirm the structural integrity of the synthesized batch, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 252.1.
  • ¹H NMR (400 MHz, DMSO-

    
    ):  Look for the characteristic aromatic signals of the 1,2,4-trisubstituted benzene ring. The ortho-coupling of the nitroaniline protons and the broad singlet of the primary amine (
    
    
    
    ) around 7.2 ppm are definitive markers. The piperidine aliphatic protons will appear between 1.1 and 3.9 ppm.

References

  • European Patent Office. (2024). Bruton's tyrosine kinase and mutant degrader, composition and application thereof (Patent No. EP4342892A1). Google Patents.

Preparation of fused heterocyclic kinase inhibitors from nitroaniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From Nitroaniline Precursors to Covalent Warheads

Abstract

This application note details the strategic synthesis of fused heterocyclic cores—specifically benzimidazoles and quinoxalines—utilizing nitroaniline intermediates.[1][2] These scaffolds represent the "hinge-binding" motif in over 60% of FDA-approved kinase inhibitors (e.g., Abemaciclib, Gefitinib analogs). We provide validated protocols for the regioselective preparation of o-nitroanilines, their reductive cyclization to heteroaromatic cores, and the late-stage installation of acrylamide "warheads" for covalent inhibition.

Strategic Overview: The Nitroaniline Linchpin

In medicinal chemistry, o-nitroanilines are not merely precursors; they are stable, modifiable "masked" synthons for o-phenylenediamines. The o-phenylenediamine moiety is electronically rich and highly susceptible to oxidative degradation (darkening to purple/black tars). By maintaining the nitrogen in the nitro oxidation state until the cyclization step, chemists can perform diverse functionalizations (


Ar, Suzuki couplings) without protecting groups.
Synthetic Workflow

The following diagram outlines the modular assembly of a kinase inhibitor core, moving from a halo-nitrobenzene precursor to a covalent inhibitor.

KinaseInhibitorWorkflow Start 2-Fluoro-nitrobenzene (Starting Material) Inter1 o-Nitroaniline (Stable Intermediate) Start->Inter1 SNAr (Amine Nucleophile) amine o-Phenylenediamine (Transient Species) Inter1->amine Reduction (Fe/NH4Cl or H2/Pd) Core Fused Heterocycle (Benzimidazole/Quinoxaline) Inter1->Core One-Pot Reductive Cyclization (Na2S2O4) amine->Core Cyclization (R-CHO or Glyoxal) Final Covalent Kinase Inhibitor (Acrylamide Warhead) Core->Final Acryloylation (Acryloyl Chloride/-78°C)

Figure 1: Modular synthetic pathway for kinase inhibitor assembly. The dashed line represents the high-efficiency "one-pot" protocol detailed in Module 2.

Module 1: Scaffold Construction
Protocol A: Regioselective

Ar Preparation of o-Nitroanilines

Before cyclization, the diversity of the inhibitor is often introduced via Nucleophilic Aromatic Substitution (


Ar).
  • Mechanism: Addition-Elimination.

  • Critical Control: Temperature control is vital to prevent bis-substitution if the nucleophile is a primary diamine.

Step-by-Step Protocol:

  • Charge: To a reaction vessel, add 1.0 eq of 2-fluoro-1-nitrobenzene and 3.0 eq of DIPEA (N,N-Diisopropylethylamine) in anhydrous THF (0.5 M concentration).

  • Addition: Cool to

    
    . Dropwise add 1.1 eq of the amine nucleophile (e.g., 4-amino-tetrahydropyran or substituted aniline).
    
  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • QC Check: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The product is typically more polar and deeply yellow/orange compared to the pale starting material.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of nitroanilines.

Protocol B: The "Green" One-Pot Reductive Cyclization

Traditional methods involve reducing the nitro group to a diamine (often unstable) and then cyclizing. The Sodium Dithionite (


)  method performs both steps in a single pot, avoiding the isolation of air-sensitive diamines.

Target: 2-Substituted Benzimidazoles (Adenine Mimics).

Reagents:

  • o-Nitroaniline derivative (1.0 eq)

  • Aldehyde (benzaldehyde or heterocyclic aldehyde) (1.2 eq)

  • Sodium Dithionite (

    
    ) (3.0 – 4.0 eq)
    
  • Solvent: EtOH/Water (3:1 ratio)

Procedure:

  • Dissolution: Suspend the o-nitroaniline and aldehyde in EtOH/Water.

  • Reduction/Cyclization: Add

    
     in portions. Heat the mixture to reflux (
    
    
    
    ) for 6–12 hours.
    • Observation: The deep yellow color of the nitro compound will fade to a pale suspension (formation of the imidazole).

  • Workup: Cool to RT. Adjust pH to ~8 using aqueous

    
    .
    
  • Isolation: The benzimidazole product often precipitates upon cooling/basification. Filter and wash with ice-cold water.

Mechanism of Action:

DithioniteMech Nitro o-Nitroaniline Red Reduction to Hydroxylamine/Amine Nitro->Red Na2S2O4 Imine Schiff Base Intermediate Cyclo Intramolecular Cyclization Imine->Cyclo Red->Imine + Aldehyde Prod Benzimidazole Core Cyclo->Prod - H2O

Figure 2: Mechanistic cascade of the dithionite-mediated reductive cyclization.

Module 2: Alternative Reduction (Fe/NH4Cl)

For substrates sensitive to dithionite or requiring quinoxaline formation (condensation with diketones), the Iron-mediated reduction is the industry standard for robustness.

Comparative Data: Reduction Methods

MethodReagentsConditionsFunctional Group ToleranceYield (Avg)
Fe/NH4Cl Fe powder,

EtOH/H2O, RefluxExcellent (tolerates halides, nitriles)85-95%
Catalytic Hydro

, Pd/C
MeOH, RTPoor (dehalogenation risk)90-99%
Stannous Chloride

EtOH or HClModerate (acid sensitive groups risk)70-85%

Protocol (Fe/NH4Cl):

  • Suspend o-nitroaniline (10 mmol) in EtOH (50 mL) and water (15 mL).

  • Add

    
     (40 mmol) and Iron powder (50 mmol, <10 micron particle size).
    
  • Reflux vigorously for 2 hours.

  • Critical Step: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH.

  • Usage: Use the filtrate immediately for the next step (condensation with glyoxal/benzil) to prevent oxidation.

Module 3: Late-Stage Covalent Functionalization

Many kinase inhibitors (e.g., Ibrutinib, Osimertinib) target a cysteine residue in the ATP binding pocket via a Michael acceptor (acrylamide).

Protocol: Acryloylation of Aniline Intermediates Note: This reaction is highly exothermic and prone to polymerization.

  • Dissolution: Dissolve the amine-bearing scaffold (1.0 eq) in anhydrous DCM or NMP.

  • Base: Add DIPEA (2.0 eq). Cool the mixture to

    
     (ice/salt bath).
    
  • Addition: Dissolve Acryloyl Chloride (1.05 eq) in DCM. Add this solution dropwise over 30 minutes.

    • Why? Slow addition at low temp prevents bis-acylation and polymerization of the reagent.

  • Quench: Once TLC shows consumption of amine, quench immediately with saturated

    
    .
    
  • Purification: Flash chromatography. Caution: Do not use nucleophilic solvents (MeOH) or amines in the mobile phase if the warhead is highly reactive.

QC & Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Oxidation of diamine intermediateDegas solvents with

; Use "One-Pot" Method B.
Product is Purple/Black Formation of diazo/azo impuritiesPurify via column chromatography immediately; store diamine as HCl salt.
Bis-Acylation (Warhead) Excess acryloyl chloride or high tempStrictly maintain

; use stoichiometric acid chloride.
Incomplete Reduction Old/Oxidized Iron powderActivate Fe powder with dilute HCl wash before use; increase agitation.
References
  • Yang, D., et al. (2005).[2] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56. Link

  • BenchChem. (2025).[3] "Reduction of nitro arene by Fe/ammonium chloride - Protocol and Mechanism." ChemSpider Synthetic Pages. Link

  • Che, A. (2023).[5] "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium/Medicinal Chemistry. Link

  • Islami, M. R., & Hassani, Z. (2008). "One-pot and efficient protocol for synthesis of quinoxaline derivatives." Arkivoc, (xv), 280-287.[6] Link

  • Zhang, Z., et al. (2024). "Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors." ChemRxiv. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regio-Control in 3-Amino-4-Nitrophenyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing regioisomer impurities in 3-amino-4-nitrophenyl piperidine synthesis. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The Regioisomer Trap

In the synthesis of 3-amino-4-nitrophenyl piperidine (systematically named 5-(piperidin-1-yl)-2-nitroaniline ), the most persistent impurity arises during the initial construction of the core scaffold.

This synthesis typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2,4-difluoronitrobenzene (2,4-DFNB)  or 2,4-dichloronitrobenzene  with piperidine. Because the nitro group activates both the ortho (C2) and para (C4) positions, you are fighting a kinetic battle between two pathways:
  • Path A (Target): Attack at C4 (Para)

    
     Yields the 1-(3-fluoro-4-nitrophenyl)piperidine intermediate.
    
  • Path B (Impurity): Attack at C2 (Ortho)

    
     Yields the 1-(5-fluoro-2-nitrophenyl)piperidine intermediate.
    

If not controlled at the


 stage, the ortho-isomer carries through to the amination step, resulting in a regioisomer impurity that is notoriously difficult to separate by standard chromatography due to similar polarity profiles.
Module 1: Diagnosis & Detection

Q: My LC-MS shows a single peak, but the NMR looks "messy" in the aromatic region. How do I confirm the presence of the regioisomer?

A: Regioisomers often co-elute on standard C18 gradients. You must rely on 1H NMR coupling constants to distinguish the substitution pattern.

  • The Target (Para-attack, 1,2,4-substitution):

    • Look for a doublet with a large coupling constant (

      
       Hz) corresponding to the proton ortho to the nitro group (H-6 in the aniline product).
      
    • Look for a meta-coupling (

      
       Hz) for the proton between the amino and piperidine groups.
      
  • The Impurity (Ortho-attack):

    • The symmetry is different.[1] The protons adjacent to the nitro group will show different splitting patterns depending on the exact precursor, but the key tell is the integration ratio .

    • Diagnostic Action: Run a 1H NMR in DMSO-

      
      . Focus on the aromatic region (6.0–8.0 ppm). If you see a "shadow" set of doublets shifted slightly upfield/downfield from your main peaks (approx. 5-10% intensity), this is your regioisomer.
      

Q: Can I separate them by TLC? A: Rarely effectively. The


 difference is often 

in Hexane/EtOAc. However, the ortho-isomer (impurity) is often slightly less polar due to internal hydrogen bonding (if the amine is present) or shielding effects.
Module 2: Reaction Engineering (Prevention)

Q: How do I stop the ortho-impurity from forming in the first place?

A: You must manipulate the transition state energy using the Solvent Effect .

The reaction of 2,4-difluoronitrobenzene with piperidine is highly sensitive to solvent polarity.

  • Non-Polar Solvents (e.g., Toluene, DCM): Favor the Ortho-isomer (Impurity) .

    • Mechanism:[2][3][4][5][6] Piperidine acts as a hydrogen-bond donor. In non-polar media, it forms an intramolecular hydrogen bond with the nitro group oxygen in the transition state, stabilizing the attack at the ortho position [1].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Favor the Para-isomer (Target) .

    • Mechanism:[2][3][4][5] The solvent solvates the nucleophile and the intermediate, disrupting the H-bond stabilization at the ortho position. Steric hindrance then becomes the dominant factor, favoring the less hindered para position.

Protocol Adjustment: If you are running this in THF or DCM and seeing 10-20% impurity, switch to Acetonitrile or DMF at


 to Room Temperature. This simple switch can improve the Regioisomeric Ratio (RR) from ~4:1 to >20:1.
Visualizing the Pathway

SNAr_Selectivity Start 2,4-Difluoronitrobenzene + Piperidine TS_Ortho Transition State (Ortho) Stabilized by H-Bonding Start->TS_Ortho Non-Polar Solvent (Toluene/DCM) TS_Para Transition State (Para) Sterically Favored Start->TS_Para Polar Aprotic Solvent (DMF/ACN) Impurity Ortho-Product (Impurity) 1-(5-fluoro-2-nitrophenyl)piperidine TS_Ortho->Impurity Target Para-Product (Target) 1-(3-fluoro-4-nitrophenyl)piperidine TS_Para->Target Final Final Amination (Target Scaffold) Target->Final NH3 / Heat

Caption: Figure 1. Divergent synthesis pathways. Solvent polarity dictates the Regioisomeric Ratio (RR) by stabilizing or destabilizing the ortho-transition state.

Module 3: Purification (The Cure)

Q: I already have the mixture (90:10 ratio). Column chromatography isn't working. How do I clean it up?

A: Recrystallization is superior to chromatography for nitro-regioisomers due to their distinct lattice packing properties.

The "Ethanol Crash" Protocol: The para-substituted product (Target) is typically more symmetric and higher melting than the ortho-impurity.

  • Dissolution: Dissolve the crude orange/yellow solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Nucleation: Allow the solution to cool slowly to room temperature. Do not crash cool in ice yet.

  • Differentiation: The para-isomer should crystallize out as bright yellow needles/plates. The ortho-impurity, having lower symmetry and lower melting point, tends to stay in the mother liquor longer.

  • Wash: Filter the solid and wash with cold (

    
    ) Hexane/EtOH (9:1).
    

Data: Solvent Selection Guide

Solvent SystemTarget Solubility (Para)Impurity Solubility (Ortho)Outcome
DCM / MeOH HighHighNo separation (Co-elution)
Hexane / EtOAc ModerateModeratePoor separation (

overlap)
Hot Ethanol HighHighGood Separation (Target crystallizes upon cooling)
IPA / Water (9:1) ModerateHighExcellent Separation (Impurity stays in filtrate)
Module 4: Advanced FAQs

Q: Can I use 2,4-dichloronitrobenzene instead of the difluoro analog to improve selectivity? A: Yes, but with a trade-off.

  • Selectivity: The C-Cl bond is longer and the chloride is larger than fluoride. This increases steric hindrance at the ortho position, naturally favoring the para product (Target) even more than the fluoro-analog.

  • Reactivity: Chloride is a poorer leaving group than fluoride in

    
     reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex). You will need higher temperatures (
    
    
    
    vs RT), which might degrade the piperidine or cause tarring.
  • Recommendation: Use the chloro-analog only if you have access to high-temperature reactors and the fluoro-route is yielding <80% purity [2].

Q: Is there a chemical scavenger for the impurity? A: Not specifically for the regioisomer. However, if your impurity is the fluorinated intermediate (before amination), you can exploit the difference in reactivity. The ortho-fluorine (in the impurity) is less reactive toward bulky amines than the para-fluorine. However, since you are likely doing the final amination with ammonia (small nucleophile), this kinetic differentiation is minimal. Purification at the intermediate stage (before the final amination) is critical.

References
  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(9), 1168–1175.

  • Miller, J., & Parker, A. J. (1961). The ortho : para ratio in aromatic nucleophilic substitution. Journal of the Chemical Society, 129-135.

  • BenchChem Protocols. (2025).[7] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. BenchChem Technical Library.

Sources

Minimizing side reactions during the reduction of nitro-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of nitro-substituted piperidines is a deceptive transformation. While the nitro-to-amine conversion is thermodynamically favorable, the basicity of the piperidine ring and the presence of protecting groups (e.g., N-Benzyl, N-Cbz, N-Boc) introduce competing pathways.

This guide addresses the three most critical failure modes in this chemistry:

  • Catalyst Poisoning: The "Stalled Reaction" phenomenon.

  • Chemoselectivity Loss: Unwanted deprotection of the piperidine nitrogen.

  • Intermediate Accumulation: The formation of hydroxylamines and azo-dimers.

Module 1: The Stalled Reaction (Catalyst Poisoning)

Symptom: The reaction starts rapidly (exotherm observed) but stalls at 50-60% conversion. Adding more catalyst has diminishing returns.

Root Cause: Piperidines are secondary or tertiary amines with high basicity (


). As the product (amino-piperidine) forms, the basic nitrogen coordinates strongly to the active sites of noble metal catalysts (Pd, Pt, Rh), effectively poisoning the surface and preventing further H₂ adsorption.
Troubleshooting Protocol: Acidic Hydrogenation

The Fix: Protonate the amine product in situ to prevent metal coordination.

ParameterStandard ConditionOptimized Condition (Anti-Poisoning)
Solvent MeOH or EtOHMeOH + 1.1 equiv HCl (or AcOH)
Catalyst 10% Pd/C (dry)10% Pd/C (50% wet)
Pressure 1 atm (Balloon)3-5 bar (Parr Shaker)

Step-by-Step Protocol:

  • Dissolve the nitro-piperidine substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Add 1.1 to 1.5 equivalents of concentrated HCl or Glacial Acetic Acid.

    • Note: If your substrate is acid-sensitive (e.g., contains acetals), use Acetic Acid.

  • Add 10 wt% loading of 10% Pd/C (50% water wet) .

    • Safety: Wet catalyst prevents ignition of methanol vapors.

  • Purge with

    
     x3, then 
    
    
    
    x3.
  • Agitate at 3-5 bar H₂ pressure at RT.

  • Workup: Filter through Celite. The product is now a hydrochloride salt. Neutralize with

    
    only after removing the catalyst.
    

Module 2: Chemoselectivity (Protecting Group Retention)

Symptom: The nitro group is reduced, but the N-Benzyl (Bn) or N-Cbz protecting group is also cleaved, yielding the free piperidine or a mixture.

Root Cause: Catalytic hydrogenation (Pd/C + H₂) is the standard method for removing Bn/Cbz groups. It is nearly impossible to kinetically separate nitro reduction from hydrogenolysis of benzyl groups using standard Pd catalysts.

Decision Matrix: Selecting the Right Reductant

ReductionMethod Start Substrate: Nitro-Piperidine CheckPG Is N-Piperidine Protected with Bn/Cbz? Start->CheckPG Hydro Catalytic Hydrogenation (Pd/C, H2) CheckPG->Hydro No (Boc/Ac/None) ChemRed Dissolving Metal Reduction (Fe, Zn, Sn) CheckPG->ChemRed Yes (Bn/Cbz) Result1 Risk: Cleavage of PG Hydro->Result1 FeMethod Fe / NH4Cl (The 'Gold Standard') ChemRed->FeMethod ZnMethod Zn / AcOH (Faster, but harsher) ChemRed->ZnMethod

Figure 1: Decision tree for selecting the reduction method based on protecting group sensitivity.

The Gold Standard: Fe/NH₄Cl Reduction

This method is strictly chemoselective for


 and will not  touch benzyl, Cbz, alkenes, or halides.

Protocol:

  • Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Mixture: Suspend Nitro-piperidine (1 equiv) in EtOH:Water (3:1) .

  • Additives: Add Ammonium Chloride (

    
    , 5 equiv)  and Iron Powder (Fe, 5 equiv) .
    
    • Tip: Use "Reduced Iron Powder" (325 mesh) for best surface area.

  • Reaction: Heat to 70°C (Reflux) for 1–4 hours.

    • Observation: The grey suspension will turn rust-brown/orange.

  • Workup (Critical):

    • Filter the mixture while hot through a Celite pad (Iron oxide sludge hardens when cold).

    • Wash the cake copiously with hot EtOAc.

    • Concentrate filtrate, partition between water/EtOAc, and separate.

Module 3: Intermediate Management (Hydroxylamines & Dimers)

Symptom: LCMS shows a peak with M-16 (Nitroso) or M-2 (Hydroxylamine) relative to the amine, or a colored impurity (Azo dimer, M = 2xProduct - 2).

Root Cause: The reduction proceeds stepwise.[1] If the reaction is too slow (low pressure/temp) or the catalyst is deactivated, intermediates accumulate. These intermediates can condense to form stable dimers.

SideReactions Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso 2e- Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl 2e- Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine R-NH2 (Amine) Hydroxyl->Amine 2e- (Slow Step) Azo Azo Dimer Azoxy->Azo

Figure 2: Mechanistic pathway showing the "Danger Zone" where condensation leads to irreversible impurities.

Troubleshooting Guide: Pushing to Completion
IssueSolutionMechanism
Hydroxylamine Stalling Increase Temperature (>50°C) The reduction of R-NHOH to R-NH₂ has the highest activation energy. Heat overcomes this barrier.
Azo Dimer Formation High Pressure H₂ High surface concentration of H₂ favors reduction over the bimolecular condensation of intermediates.
Sensitive Substrate Transfer Hydrogenation Use Ammonium Formate with Pd/C.[2] This generates H₂ in situ on the catalyst surface, keeping local concentration high.

Transfer Hydrogenation Protocol (for avoiding dimers):

  • Dissolve substrate in dry MeOH.

  • Add Ammonium Formate (5-10 equiv) .

  • Add 10% Pd/C (10 mol%) carefully under Argon.

  • Stir at RT to 40°C . The reaction usually completes in <1 hour.

  • Note: This generates

    
     and 
    
    
    
    . Ensure the vessel is vented.

References

  • Iron/Ammonium Chloride Reduction Protocol

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[3][4]

    • Source: ChemSpider Synthetic Pages.
  • Catalyst Poisoning & Amine Synthesis

    • Title: Amine synthesis by nitro compound reduction (Review of Methods).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Transfer Hydrogenation Mechanism

    • Title: Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.[5]

    • Source: Frontiers in Chemistry (via NIH).
    • URL:[Link]

  • General Nitro Reduction Reviews

    • Title: Reduction of Nitro Compounds (Wikipedia - Overview of Reagents).
    • Source: Wikipedia (Verified for general reagent lists).
    • URL:[Link][6]

Sources

Technical Support Center: Thermal Safety in Piperidinyl-Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic:


 Exotherm Control & Scale-Up
Ticket Priority:  Critical (Process Safety)

Diagnostic Hub: What issue are you facing?

Select the symptom that best matches your current situation to jump to the relevant troubleshooting protocol.

SymptomPotential Root CauseImmediate Action
Temperature Spike Reagent accumulation / Loss of coolingSTOP DOSING . Maximize jacket cooling.[1] [Go to Section 3]
Delayed Exotherm Induction period / Poor initiationSTOP DOSING . Do not increase setpoint. [Go to Section 3]
Stirrer Overload Salt precipitation (Piperidinium halides)Increase RPM (if safe) or add solvent. [Go to Section 4]
Impurity: Bis-sub. Overheating / Localized concentrationCheck dosing rate vs. mixing efficiency. [Go to Section 4]

Module 1: The Thermodynamics of Scale

Core Concept: The Thermal Runaway Pathway

In the synthesis of piperidinyl-nitroanilines via Nucleophilic Aromatic Substitution (


), you are managing two distinct thermal events. The primary risk is not just the reaction heat, but the triggering of secondary decomposition .
  • Event A (

    
     Reaction):  The displacement of the halogen (F/Cl) by piperidine. This is highly exothermic (
    
    
    
    ).
  • Event B (Nitro Decomposition): If Event A raises the internal temperature (

    
    ) above the stability threshold of the nitro-aromatic, catastrophic decomposition occurs.
    
Critical Process Parameters (CPP) Data
ParameterValue RangeSignificance

(

)

to

High heat release. Sufficient to boil solvent in adiabatic conditions.
Adiabatic Temp Rise (

)

to

The theoretical temp increase if cooling fails.[2]
Decomposition Onset (

)

(Pure) /

(Mixtures)
The "Point of No Return". Impurities and basic conditions lower this threshold.
MTSR Calculated per processMaximum Temperature of Synthesis Reaction. Must stay

.

Process Safety Warning: Never rely on reflux cooling alone for nitro-compounds. If the solvent boils off, the concentrated residue can self-heat to detonation.

Module 2: Kinetic Control & Dosing Protocols

The Golden Rule: Never batch charge piperidine on scale. On a gram scale, surface area-to-volume ratios allow passive heat loss. On a kilogram scale, heat accumulation is rapid. You must switch to a Semi-Batch Protocol (Dosing Controlled).

Workflow: The Feedback-Controlled Dosing Loop

This logic ensures that reagent accumulation never exceeds the cooling capacity of the reactor.

DosingLogic Start Start Piperidine Dosing Measure Measure Reactor Internal Temp (Ti) Start->Measure Check Is Ti > Setpoint + 2°C? Measure->Check StopPump STOP PUMP (Cooling Mode) Check->StopPump Yes Accumulation Check Accumulation: Is Heat Flow proportional to Dosing? Check->Accumulation No StopPump->Measure Wait for Ti to drop ContPump Continue Dosing (Flow Rate = X mL/min) ContPump->Measure Accumulation->ContPump Yes Warning WARNING: Accumulation Detected (Induction Period) Accumulation->Warning No (Heat < Expected) Warning->StopPump STOP IMMEDIATELY

Caption: Logic flow for semi-batch dosing. Note the critical check for "Accumulation" – if you dose but see no exotherm, do not add more reagent.

Standard Operating Procedure (SOP): Semi-Batch Addition
  • Charge: Load Halonitrobenzene and Solvent (e.g., DMSO/ACN) into the reactor.

  • Equilibrate: Bring

    
     to the desired reaction baseline (e.g., 
    
    
    
    or
    
    
    depending on kinetics).
  • Initiate Dosing: Begin adding Piperidine (neat or in solution) via a pump.

  • Monitor Q: Watch the jacket temperature (

    
    ).
    
    • Normal:

      
       drops to maintain 
      
      
      
      .
    • Abnormal:

      
       does not rise, and 
      
      
      
      does not drop (Indicates reaction hasn't started
      
      
      DANGER of Accumulation ).
  • Completion: Stir until HPLC confirms conversion.

Module 3: Troubleshooting Specific Failure Modes

Q1: The "Stalled" Reaction (Induction Periods)

User Report: "I added 20% of the piperidine, but the temperature didn't budge. Should I increase the dosing rate or temperature?"

Analysis: This is the most dangerous scenario. If the reaction hasn't started (due to low temp or impurities), unreacted piperidine is accumulating. If you heat it up now, the entire 20% will react simultaneously, causing a massive thermal spike.

Corrective Action:

  • STOP DOSING IMMEDIATELY.

  • Wait: Hold for 30–60 minutes.

  • Sample: Check HPLC. Is the product forming?

  • Slow Initiation: If no reaction, raise

    
     by 
    
    
    
    increments very slowly until the exotherm is detected (heat flow observed). Only resume dosing once the accumulated reagent is consumed.
Q2: Viscosity & Stirring Failure

User Report: "The mixture turned into a thick sludge, and the stirrer motor is maxing out."

Analysis:


 releases acid (

or

). Piperidine acts as a base, forming Piperidinium Halide salts. These salts often have low solubility in ACN or Toluene, creating a slurry. Poor stirring = Poor heat transfer = Hotspots.

Corrective Action:

  • Solvent Choice: Ensure your solvent ratio is at least 5-10 volumes relative to the substrate.

  • Base Swap: If using excess piperidine as the base, consider using an inorganic base (

    
    ) with a phase transfer catalyst, or adding water (if compatible) to dissolve salts.
    
  • Engineering: Use a high-torque impeller (e.g., Anchor or Helical Ribbon) rather than a simple propeller for high-solids mixtures.

Q3: Impurity Profile (Bis-Substitution)

User Report: "I'm seeing a +83 mass unit impurity."

Analysis: If your starting material is a di-halo nitrobenzene (e.g., 2,4-difluoronitrobenzene), high temperatures or localized high concentrations of piperidine will cause double substitution.

Corrective Action:

  • Improve Mixing: Ensure the dosing tip is located in a high-turbulence zone (near the impeller) to disperse piperidine instantly.

  • Lower

    
    :  Selectivity decreases as temperature increases.
    
  • Stoichiometry: Verify pump calibration. Do not exceed 1.05 - 1.1 equivalents if bis-substitution is a risk.

Module 4: Emergency Response Protocols

If the cooling system fails or an accumulation runaway begins, you have minutes to act.

EmergencyResponse Trigger Runaway Detected (Ti rising despite full cooling) Step1 1. CUT FEEDS Stop Dosing Pump Trigger->Step1 Step2 2. MAX COOLING Set Jacket to Min Temp Step1->Step2 Step3 3. QUENCH DECISION Is Ti > Critical Limit? Step2->Step3 Step3->Step2 No (Monitor) Quench DUMP QUENCH Transfer to cold solvent/water Step3->Quench Yes Evacuate EVACUATE Blast Shield Down Quench->Evacuate

Caption: Emergency decision tree. Note: "Critical Limit" is determined by your DSC data (usually


).
Quenching Strategy
  • Do NOT add water into the hot reactor (steam explosion risk).

  • DO dump the reaction mixture into a pre-chilled quench tank containing water/ice or dilute acid (to neutralize the amine immediately).

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on criticality classes and MTSR).
  • Gustin, J. L. (2002). "Runaway reaction hazards in processing organic nitro compounds." Organic Process Research & Development, 6(2), 163-174. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Data on nitro-compound decomposition energies).

Sources

Technical Support Guide: Separation of Unreacted 4-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: The "Polarity Trap"

You are likely here because you have performed a Buchwald-Hartwig amination or SNAr reaction using 4-piperidinemethanol (4-PM) and are struggling to remove the excess starting material.

The Core Problem: 4-PM is deceptive. Unlike simple piperidine, it possesses two polar "handles":

  • Secondary Amine (Basic): Causes streaking on standard silica.

  • Primary Alcohol (Polar/H-bonding): Increases water solubility and co-elution with polar products.

This guide provides three self-validating protocols to separate 4-PM from aryl products, ordered from highest throughput (Extraction) to highest purity (Chromatography).

Quantitative Data & Properties

Before selecting a method, compare the physicochemical properties of your impurity (4-PM) vs. your typical product (N-aryl piperidine).

Property4-Piperidinemethanol (Impurity)Typical N-Aryl Product (Target)The Separation Lever
pKa (Conj. Acid) ~11.1 (Alkyl amine)~3.0 – 5.0 (Aniline-like)ΔpKa > 6 (Huge window for pH extraction)
LogP -0.1 (Hydrophilic)> 2.5 (Lipophilic)Partition Coefficient
Silica Interaction High (Streaks/Tails)ModerateMobile Phase Modifiers
Boiling Point ~120°C @ 10mmHgHigh / SolidDistillation is NOT recommended

Key Insight: The massive pKa difference between the starting alkyl amine (4-PM) and the product (an aryl amine) is your strongest tool. You can protonate 4-PM without protonating your product.

Method A: The "pKa Swing" (Buffered Extraction)

Best for: Large scale, products with pKa < 6 (e.g., N-phenyl, N-pyridyl derivatives).

Standard acid washes (1N HCl) often fail because they protonate both the impurity and the product, dragging everything into the water. You must use a pH-controlled wash .

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is better if your product is very polar.

  • The Buffer Wash (Crucial Step):

    • Prepare a 0.5 M Phosphate Buffer at pH 6.0 .

    • Wash the organic layer 3 times with this buffer.

  • Mechanism:

    • At pH 6.0, 4-PM (pKa ~11) is 99.99% protonated (

      
      ) and partitions into the aqueous phase.
      
    • The N-aryl product (pKa ~4) is 99% neutral and stays in the organic phase.

  • Validation: Check the organic layer by TLC. The baseline spot (4-PM) should disappear.

Warning: If your product contains other basic nitrogens (e.g., a pyridine ring or a side chain amine), this method may lower your yield. Proceed to Method B.

Method B: Chemical Scavenging (Solid Phase)

Best for: High-throughput parallel synthesis, valuable compounds, or products sensitive to aqueous workup.

If extraction is impossible (e.g., product is water-soluble), use a polymer-supported isocyanate (PS-NCO) resin. This resin acts as a "chemical fishhook" for secondary amines.

Protocol:
  • Calculate Load: Assume 100% of the excess 4-PM equivalents used in the reaction remain.

  • Add Resin: Add 3–4 equivalents (relative to excess 4-PM) of PS-Isocyanate resin to the reaction mixture.

  • Incubate: Stir gently or shake for 4–16 hours at room temperature.

    • Mechanism:[1][2][3] The isocyanate reacts rapidly with the nucleophilic secondary amine of 4-PM to form a urea covalently bound to the bead. The tertiary amine product (N-aryl) cannot react.

  • Filter: Filter off the solid resin.[4] The filtrate contains your pure product.[5]

Why this works:

  • Irreversible: The impurity is chemically bonded to the plastic bead.

  • No Workup: No water, no emulsions.

Method C: Chromatographic Troubleshooting

Best for: Final purification when 4-PM co-elutes.

4-PM streaks on silica because the amine interacts with acidic silanols. You must "cap" these silanols.

The "Golden Solvent" Systems:

Do not use plain MeOH/DCM. Use one of these modifiers:

Option 1: The Volatile Base (Standard)

  • Mobile Phase: DCM / MeOH / Triethylamine (TEA) (90:9:1).

  • Effect: TEA saturates the silica sites, allowing 4-PM to elute as a sharp band (usually very slow, Rf < 0.1), while your product moves faster.

Option 2: The "Ammonia Shift" (Superior)

  • Mobile Phase: DCM / 7N NH3 in MeOH (95:5).

  • Effect: The ammonia keeps the 4-PM in its free-base form, reducing tailing significantly.

Option 3: Amine-Functionalized Silica (KP-NH)

  • Use a commercially available KP-NH (Amino) flash cartridge.

  • Benefit: The stationary phase is already basic. You can use simple Hexane/Ethyl Acetate gradients. 4-PM will elute much later than the N-aryl product.

Decision Logic (Workflow Diagram)

SeparationStrategy Start Start: Crude Mixture (Product + Excess 4-PM) CheckProduct Analyze Product Basicity (Is Product pKa < 6?) Start->CheckProduct AcidWash Method A: Buffered Extraction (Phosphate Buffer pH 6.0) CheckProduct->AcidWash Yes (Aniline-like) Scavenger Method B: Scavenger Resin (PS-Isocyanate) CheckProduct->Scavenger No (Basic/Amphoteric) Validation Check TLC/LCMS (4-PM removed?) AcidWash->Validation Success Isolate Product Validation->Success Yes Chromatography Method C: Chromatography (DCM/MeOH + 1% NH3) Validation->Chromatography No (Trace remains) Scavenger->Success

Caption: Decision tree for selecting the optimal purification route based on product basicity.

Frequently Asked Questions (FAQs)

Q: My product is also polar (contains an alcohol). Will the pH 6 wash work? A: It depends on the logP. If your product is an N-aryl piperidinemethanol, it is likely lipophilic enough (logP > 1.5) to stay in EtOAc. However, if you see yield loss, switch to DCM as the extraction solvent, as it is better at solubilizing polar organics than EtOAc.

Q: Can I just distill off the 4-PM? A: Generally, no. 4-PM has a high boiling point (~120°C at vacuum) and is a solid/viscous oil at room temperature. You would need excessive heat, which often decomposes N-aryl products.

Q: I used Method C (Chromatography) but 4-PM still streaks into my product. A: You are likely overloading the column.

  • Switch to Reverse Phase (C18): 4-PM elutes near the void volume (very early) in acetonitrile/water gradients due to its polarity, while aryl products retain longer.

  • Derivatize: Add Boc-Anhydride (Boc2O) to the crude mixture. This converts 4-PM to N-Boc-4-piperidinemethanol, which is non-polar and elutes very high (Rf ~0.8) in Hexane/EtOAc, completely separating it from your product.

References

  • PubChem. 4-Piperidinemethanol Compound Summary (CID 420771).[6][7] National Library of Medicine. [Link]

  • Biotage. Strategies for the Separation of Organic Amines. Biotage Technical Notes. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography.[Link]

Sources

Stability of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Insight: The "Push-Pull" Vulnerability

To troubleshoot this molecule effectively, you must understand its electronic architecture. [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is not just a static structure; it is a conjugated "push-pull" system .

  • The "Pull": The nitro group (

    
    ) at position 4 is a strong electron-withdrawing group (EWG).
    
  • The "Push": The piperidine nitrogen at position 1 and the amino group at position 3 are electron-donating groups (EDG).

The Critical Instability: While the piperidine ring is generally stable, the C(aryl)-N(piperidine) bond is activated by the para-nitro group. In strong basic conditions (pH > 12), hydroxide ions (


) function as potent nucleophiles. They attack the C1 position of the phenyl ring, forming a Meisenheimer Complex . This leads to Nucleophilic Aromatic Substitution (

)
, ejecting the piperidine moiety and destroying your molecule.
Visualizing the Degradation Pathway

The following diagram illustrates the specific mechanism of failure in strong base.

SNAr_Mechanism Start Target Molecule (Intact) Complex Meisenheimer Intermediate (Resonance Stabilized) Start->Complex Nucleophilic Attack at C1 Base Strong Base (OH- Attack) Base->Complex Collapse Elimination Step Complex->Collapse Loss of Aromaticity Product1 Degradant A: 3-Amino-4-nitrophenol (Red/Orange Anion) Collapse->Product1 C-N Bond Cleavage Product2 Degradant B: 4-Piperidinemethanol (Colorless) Collapse->Product2 Leaving Group

Figure 1: The


 hydrolysis mechanism driven by the para-nitro group activation.

Diagnostic Workflow: Is My Sample Degraded?

Use this decision matrix to diagnose stability issues immediately without wasting HPLC time.

Diagnostics Obs Observation: Deep Red/Orange Color Shift CheckPH Check pH of Aqueous Layer Obs->CheckPH HighPH pH > 12 CheckPH->HighPH MildPH pH 8 - 10 CheckPH->MildPH Action1 CRITICAL FAILURE: Hydrolysis Likely. Acidify to pH 6 & Extract. HighPH->Action1 Action2 NORMAL: Nitroanilines are naturally colored. Verify by TLC. MildPH->Action2 TLC TLC Analysis (5% MeOH in DCM) Action1->TLC Action2->TLC Result1 New low Rf spot (Phenol derivative) TLC->Result1 Result2 Single Spot (Intact Product) TLC->Result2

Figure 2: Rapid diagnostic decision tree for evaluating base-induced degradation.

Troubleshooting Guides (FAQ)

Issue 1: "My aqueous workup turned a deep blood-red color."

Diagnosis: This is the "Nitrophenolate Warning." The Science: The hydrolysis product, 3-amino-4-nitrophenol , is a pH-sensitive dye. In basic conditions, it exists as a phenolate anion, which is intensely colored (deep red/orange) due to extended conjugation. Solution:

  • Do not panic yet. Nitroanilines are naturally yellow/orange.

  • Acidify a small aliquot to pH 4-5.

    • If the color fades to pale yellow: It is likely the phenol impurity.

    • If the color persists as bright yellow: It is likely your intact product (nitroanilines remain colored in acid).

  • Corrective Action: Avoid using NaOH or KOH for neutralization. Use saturated

    
     or 
    
    
    
    .
Issue 2: "I see a loss of yield after washing with 1M NaOH."

Diagnosis:


 Hydrolysis.
The Science:  As detailed in Figure 1, strong bases like Sodium Hydroxide (NaOH) at 1M concentration provide a high concentration of hard nucleophiles (

). The electron-deficient C1 position is susceptible to attack, especially if the mixture was warm. Solution:
  • Never use strong mineral bases (

    
    ) for washes unless the temperature is strictly controlled (< 0°C) and contact time is minimal.
    
  • Switch to: Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). These are mild enough to neutralize acids without triggering the
    
    
    mechanism.
Issue 3: "Can I use this molecule in a Suzuki Coupling with a basic carbonate buffer?"

Diagnosis: Conditional Stability. The Science: Mild inorganic bases like


 or 

used in Suzuki couplings are generally safe because the carbonate anion is a poor nucleophile compared to hydroxide. Protocol:
  • Ensure the reaction solvent is degassed (oxygen + base + amino group = oxidative dimerization risk).

  • Keep temperatures below 80°C if possible.

  • Validation: Run a "stability control" (reagents without catalyst) for 1 hour to confirm no background hydrolysis occurs.

Experimental Protocols

Protocol A: Safe Neutralization & Workup

Standardizing the handling to prevent hydrolysis.

ParameterRecommendationRationale
Quenching Agent Saturated

or

Buffers pH < 9, preventing

accumulation.
Temperature < 10°C (Ice Bath)Reduces kinetic rate of

displacement.
Extraction Solvent DCM or EtOAc (with 5% MeOH)The alcohol group makes the molecule polar; MeOH aids solubility.
Drying Agent

Avoids basic drying agents like

for prolonged storage.
Protocol B: Rapid Stability Assay (TLC Method)

Verify your batch integrity before committing to a reaction.

  • Preparation: Dissolve 5 mg of sample in 1 mL of MeOH.

  • Stress Test: Add 1 drop of 1M NaOH. Let stand for 5 minutes.

  • Eluent: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Naked Eye.

    • Reference (Rf ~0.4): Bright Yellow spot (Target).

    • Degradant (Rf < 0.1): Red/Orange spot at baseline (Nitrophenolate) or distinct lower spot.

  • Interpretation: If the stress test shows the baseline spot, your molecule is highly base-sensitive. Proceed with mild bases only.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Methoxide Ion. Chemical Reviews.
    • Context: Foundational text establishing the activating effect of para-nitro groups on nucleophilic displacement.[1]

  • Stability of Nitroaniline Derivatives

    • PubChem.[2] (n.d.). 4-Nitroaniline Compound Summary.

    • Context: Details the reactivity of nitroanilines with strong bases and the form
  • Synthesis of Piperidine-Aryl Intermediates (Apixaban Context)

    • Mathad, V. T., et al. (2015).[3] A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.[3] World Journal of Pharmaceutical Sciences.[3]

    • )
  • Meisenheimer Complex Formation

    • Makosza, M. (2011).
    • Context: Explains the stability and colorimetric properties of the intermediates formed when nitro-arom

Sources

Validation & Comparative

HPLC Method Development for[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Developing a stability-indicating HPLC purity method for [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol requires moving beyond generic platform methods. This molecule presents a complex chromatographic challenge due to its polyfunctional nature:

  • Weakly Basic Centers: The piperidine nitrogen is directly conjugated to the aromatic ring, creating an aniline-like moiety with a suppressed

    
     (~2.5–4.0). However, it remains susceptible to severe ion-exchange interactions with residual silanols on the silica backbone, leading to peak tailing.
    
  • Aromatic & Electronic Complexity: The highly electron-withdrawing nitro group paired with the electron-donating amino group creates a strong dipole and a

    
    -acidic aromatic system.
    
  • Polarity: The primary alcohol (-CH₂OH) at the 4-position of the piperidine ring significantly increases hydrophilicity, risking poor retention on standard alkyl phases.

To achieve baseline resolution between the Active Pharmaceutical Ingredient (API) and its critical impurities—such as starting materials (e.g., halogenated nitroanilines) and degradation products (e.g., oxidized aldehydes)—chromatographers must strategically manipulate stationary phase selectivity and mobile phase thermodynamics.

HPLC_Method_Dev A 1. Physicochemical Profiling pKa ~3-4, Polar, Aromatic B 2. Stationary Phase Screening C18 vs. Phenyl-Hexyl vs. Polar-Embedded A->B C 3. Mobile Phase Selection MeOH (for π-π) vs. ACN Buffer: TFA (pH 2) vs. NH4OAc (pH 6.8) B->C D 4. Gradient Optimization Target Rs > 2.0 & As < 1.2 C->D E 5. Protocol Validation Specificity, Linearity, Accuracy D->E

Systematic workflow for stability-indicating HPLC method development.

Stationary Phase Comparison: The Search for Orthogonal Selectivity

Relying on hydrophobic partitioning alone is insufficient for this molecule. We compared three distinct stationary phase chemistries to evaluate their performance in resolving the API from its oxidized degradant ([1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanal) and its starting material.

  • Standard C18: Relies purely on dispersive hydrophobic interactions. It struggles with the polar alcohol and exhibits secondary interactions with acidic silanols.

  • Polar-Embedded C18: Incorporates an amide or carbamate group within the alkyl chain. This embedded polar group forms internal hydrogen bonds with adjacent unreacted silanols, effectively shielding them and preventing peak tailing for basic drugs[1].

  • Phenyl-Hexyl: Contains a phenyl ring at the end of a six-carbon linker. It provides orthogonal selectivity by inducing

    
     interactions with the electron-deficient nitrophenyl ring of the analyte[2].
    
Table 1: Chromatographic Performance Across Stationary Phases

(Standardized Conditions: 10 mM Ammonium Acetate pH 6.8 / Methanol Gradient, 1.0 mL/min, 35°C)

Stationary PhaseAPI Tailing Factor (

)
API Retention (

)
Resolution (

) API / Aldehyde Degradant
Resolution (

) API / Starting Material
Standard C18 1.65 (Fail)2.11.42.8
Polar-Embedded C18 1.10 (Pass)1.81.73.1
Phenyl-Hexyl 1.15 (Pass)3.43.5 4.2

Mechanistic Takeaway: While the Polar-Embedded column successfully mitigates peak tailing (


 = 1.10) by shielding silanols[1], the Phenyl-Hexyl  column is the superior choice. It not only maintains excellent peak symmetry but drastically increases the resolution (

= 3.5) between the API and its aldehyde degradant. The

interactions are highly sensitive to the slight electronic shifts caused by the oxidation of the alcohol to an aldehyde, exploiting structural differences that a C18 phase cannot recognize.

Mobile Phase Causality: The Methanol & pH Advantage

Organic Modifier: Why Methanol Outperforms Acetonitrile

In standard reversed-phase chromatography, Acetonitrile (ACN) is often preferred for its low viscosity and favorable UV transparency. However, when utilizing a Phenyl-Hexyl column for nitroaromatic compounds, Methanol is mandatory .

Acetonitrile contains a carbon-nitrogen triple bond (


). The 

electrons in this nitrile bond compete with the analyte, disrupting the critical

interactions between the stationary phase's phenyl ring and the analyte's nitrophenyl group[2]. Methanol, lacking

electrons, acts purely as a hydrogen-bond donor/acceptor, allowing the unique selectivity of the Phenyl-Hexyl phase to dominate the separation[2].
Aqueous Buffer: Balancing Peak Shape and MS Compatibility

Basic compounds often require aggressive buffering.

  • Low pH (0.1% TFA, pH ~2.0): Trifluoroacetic acid is a strong ion-pairing agent that yields sharp peaks by forming hydrophobic complexes with amines and neutralizing surface silanols. However, TFA causes severe ion suppression in Mass Spectrometry (MS) and can permanently alter the hydrophobicity of the silica column[3],[4].

  • Neutral pH (10 mM Ammonium Acetate, pH ~6.8): Because the aniline-like nitrogen in our API is only weakly basic, operating at a near-neutral pH with a volatile buffer like Ammonium Acetate provides a highly MS-compatible environment without sacrificing peak shape[5],[3], provided a modern, highly deactivated column (like Phenyl-Hexyl) is used.

Optimized Experimental Protocol

The following step-by-step methodology provides a self-validating workflow for the purity analysis of[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Adjust the pH to 6.8 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. Degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of Water:Methanol (80:20, v/v). Causality: Keeping the sample solvent weaker than the initial mobile phase conditions focuses the analyte band at the head of the column, preventing peak fronting.

  • Standard/Sample Solution: Accurately weigh 25.0 mg of the API and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 0.5 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the nitrophenyl chromophore).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 – 15.0 min: 10%

      
       70% B (Linear ramp for impurity elution)
      
    • 15.0 – 18.0 min: 70% B (Column wash)

    • 18.0 – 18.1 min: 70%

      
       10% B
      
    • 18.1 – 23.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

To validate the system prior to sample analysis, inject the Standard Solution five consecutive times. The system is deemed suitable only if the following criteria are met:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Area Precision: %RSD

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms the absence of secondary silanol interactions)
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000 (Confirms column efficiency)

References

1.[5] Element Lab Solutions. Practical HPLC method development screening. Available at: [Link] 2.[2] Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link] 3.[1] International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link] 4.[3] LCGC International. The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. Available at: [Link] 5.[4] Chalmers University of Technology. Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications. Available at: [Link]

Sources

1H NMR Characterization of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol: A Comparative Solvent Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR characterization of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol , a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and antibacterial agents.

Unlike standard spectral lists, this guide compares the two most prevalent solvent systems—DMSO-d6 and CDCl3 —to determine the optimal medium for structural validation. We analyze resolution, solubility, and the visibility of labile protons (-NH2, -OH), providing a self-validating protocol for researchers in drug discovery.

Part 1: Structural Analysis & Strategic Characterization

The molecule comprises three distinct magnetic environments:

  • The Aromatic Core: A 1,3,4-trisubstituted benzene ring (1-piperidinyl, 3-amino, 4-nitro). The push-pull electronic nature (Amino/Piperidinyl EDGs vs. Nitro EWG) creates a highly polarized system.

  • The Piperidine Linker: A semi-rigid heterocycle acting as the donor to the aromatic ring.

  • The Aliphatic Tail: A hydroxymethyl group sensitive to hydrogen bonding.

The Characterization Challenge

The coexistence of a hydrophobic aromatic core and hydrophilic H-bond donors (-NH2, -OH) creates a solubility and resolution paradox. Choosing the wrong solvent can lead to signal broadening (loss of J-coupling) or complete disappearance of exchangeable protons, leading to ambiguous structural assignment.

Part 2: Comparative Analysis (DMSO-d6 vs. CDCl3)[1][2]

The following table summarizes the experimental differences observed when characterizing this specific substrate.

FeatureOption A: DMSO-d6 (Recommended)Option B: CDCl3 (Alternative)
Solubility Excellent. Dissolves the polar nitro-aniline and alcohol moieties instantly.Moderate. May require gentle heating or filtration; risk of precipitation over time.
Labile Protons (-NH2) Visible. Appears as a broad singlet or distinct peak (~5.8–6.2 ppm).Invisible/Broad. Often exchanges with trace water or broadens into the baseline.
Hydroxyl Proton (-OH) Visible. Appears as a triplet or broad singlet (~4.5 ppm).Invisible. Rarely seen; prevents confirmation of the alcohol terminus.
Aromatic Resolution High. Distinct separation of the ABX system due to polarity-induced shifts.Medium. Potential overlap of shielded aromatic protons with residual CHCl3 (7.26 ppm) is unlikely but possible.
Water Signal ~3.33 ppm (May overlap with piperidine -CH2-O).~1.56 ppm (Usually clear of key signals).[1]
Detailed Signal Assignment Protocol (DMSO-d6)

Use this assignment list to validate your product purity.

  • Aromatic Region (The Fingerprint):

    • H-5 (Ortho to NO2):

      
       7.80 – 8.00 ppm (Doublet, 
      
      
      
      Hz). Most deshielded due to the nitro group anisotropy.
    • H-2 (Ortho to Piperidine/Amino):

      
       6.00 – 6.15 ppm (Singlet/Small Doublet). Highly shielded by two electron-donating groups.
      
    • H-6 (Ortho to Piperidine, Meta to NO2):

      
       6.20 – 6.35 ppm (Doublet of Doublets).
      
  • Labile Protons:

    • -NH2:

      
       5.90 – 6.10 ppm (Broad Singlet, 2H). Disappears on D2O shake.
      
    • -OH:

      
       4.40 – 4.60 ppm (Triplet or Broad, 1H).
      
  • Aliphatic Region:

    • Piperidine N-CH2 (x4):

      
       3.80 – 4.00 ppm (Multiplet). Deshielded by N-aryl conjugation.
      
    • -CH2-OH:

      
       3.30 – 3.45 ppm (Doublet/Multiplet). Check for overlap with water peak.
      
    • Piperidine C-H / C-H2:

      
       1.10 – 1.80 ppm (Multiplets).
      
Part 3: Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for sample preparation and troubleshooting, ensuring data integrity.

NMR_Workflow Start Start: Purified Solid Sample Solvent_Choice Decision: Solvent Selection Start->Solvent_Choice DMSO Path A: DMSO-d6 (Standard Characterization) Solvent_Choice->DMSO Preferred CDCl3 Path B: CDCl3 (If DMSO is unavailable) Solvent_Choice->CDCl3 Non-Polar Impurities Acquire Acquire 1H NMR (ns=16, d1=2s) DMSO->Acquire Check_Solubility Check Solubility: Clear solution? CDCl3->Check_Solubility Check_Solubility->DMSO No (Precipitate) Check_Solubility->Acquire Yes Analyze_Labile Analyze Labile Protons (NH2, OH visible?) Acquire->Analyze_Labile Pass PASS: Full Assignment Confirm Structure Analyze_Labile->Pass Signals Sharp Fail FAIL: Missing Signals Suspect Exchange/Purity Analyze_Labile->Fail Signals Broad/Absent D2O_Shake Validation: D2O Shake (Confirm -NH2/-OH loss) Pass->D2O_Shake Final Proof

Caption: Decision tree for solvent selection and signal validation. DMSO-d6 is the preferred pathway for full structural confirmation.

Part 4: Impurity Profiling (Self-Validation)

To ensure scientific integrity, you must differentiate the product from its likely precursors. Use these spectral markers:

Impurity / PrecursorDistinguishing Feature (1H NMR)
4-Piperidinemethanol (Starting Material)Absence of Aromatic Signals. Look for intense aliphatic multiplets without the 6.0–8.0 ppm peaks.
3-Amino-4-nitro-1-fluorobenzene (Precursor)Splitting Pattern Change. The aromatic protons will show F-H coupling (large

values) and lack the piperidine aliphatic signals.
Regioisomers (e.g., 2-nitro) Shift of Aromatic Protons. If the nitro group is at position 2, the deshielded doublet moves significantly, and symmetry may change.
Part 5: References
  • Modgraph. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Amino-4-nitrophenol Spectral Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[2] Electronic Supplementary Information: NMR spectra of amino-nitro derivatives. Retrieved from [Link]

Sources

Comparative Guide: 4-Piperidinemethanol vs. 4-Piperidineethanol in SNAr Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

In the optimization of lead compounds, the piperidine ring remains a privileged scaffold. When functionalizing this ring via Nucleophilic Aromatic Substitution (SNAr), the choice between 4-piperidinemethanol (4-PM) and 4-piperidineethanol (4-PE) is often treated as a trivial linker decision.

However, from a process and reactivity standpoint, these two building blocks exhibit distinct kinetic profiles governed by distal inductive effects .

The Core Differentiator: While both are 4-substituted secondary amines, 4-piperidineethanol is generally the superior nucleophile. The additional methylene spacer in 4-PE attenuates the electron-withdrawing inductive effect (-I) of the hydroxyl group, resulting in a slightly more electron-rich nitrogen center compared to 4-PM. This guide details the mechanistic underpinnings of this difference and provides a self-validating protocol for their application.

Part 2: Physicochemical & Reactivity Profile[1]

The following table synthesizes the key physical properties that influence reaction kinetics and workup strategies.

Feature4-Piperidinemethanol (4-PM)4-Piperidineethanol (4-PE)Impact on SNAr
CAS 6457-49-4622-26-4Identity verification
Structure Piperidine-4-yl-CH₂OHPiperidine-4-yl-CH₂CH₂OHChain length defines inductive pull
MW 115.17 g/mol 129.20 g/mol Stoichiometry calculations
LogP (Calc) ~ -0.02~ 0.254-PE is slightly more lipophilic; easier extraction
pKa (Conj. Acid) ~10.8 (Est.)~11.0 (Est.)4-PE is more basic due to weaker -I effect
Nucleophilicity ModerateHigh 4-PE reacts faster in competitive scenarios
Chemoselectivity N >> ON >> OBoth favor N-arylation under mild base

Part 3: Mechanistic Analysis (The "Why")

To control the reaction, one must understand the electronic environment of the nucleophile.

The Inductive "Brake" Effect

In SNAr, the rate-determining step (for activated substrates) is often the attack of the nucleophile on the aromatic ring (formation of the Meisenheimer complex). The nucleophilicity of the piperidine nitrogen is directly correlated with its electron density (HOMO energy).

  • 4-Piperidinemethanol: The electronegative oxygen atom is separated from the nitrogen by 4 bonds (N-C-C-C-O path). The electron-withdrawing inductive effect (-I) is significant, pulling electron density away from the nitrogen lone pair.

  • 4-Piperidineethanol: The oxygen is separated by 5 bonds . The inductive effect decays rapidly with distance.[1] Consequently, the "pull" is weaker, leaving the nitrogen lone pair more available for attack.

Conclusion: 4-PE exhibits a higher


 (relative rate constant) than 4-PM. If your electrophile is deactivated (e.g., a chloropyridine rather than a fluoronitrobenzene), switching from 4-PM to 4-PE can improve conversion rates without increasing temperature.
Chemoselectivity (N- vs. O-Arylation)

Both molecules are amino alcohols. In standard SNAr conditions (using bases like


 or DIPEA), the reaction is highly selective for N-arylation .
  • Amine pKa: ~11

  • Alcohol pKa: ~16-17

  • Result: Under mild basic conditions, the amine is neutral and nucleophilic, while the alcohol remains protonated and non-nucleophilic. O-arylation is typically observed only if strong bases (NaH, KOtBu) are used, generating the alkoxide.

Part 4: Visualization of Reactivity & Workflow

Diagram 1: Comparative Reaction Coordinate

This diagram illustrates the kinetic advantage of 4-PE due to the reduced inductive withdrawal.

SNAr_Reactivity cluster_Nucleophiles Nucleophiles Substrate Aryl Fluoride (Electrophile) TS_PM TS1 (Higher Energy) Destabilized N+ Substrate->TS_PM + 4-PM TS_PE TS1 (Lower Energy) Stabilized N+ Substrate->TS_PE + 4-PE PM 4-Piperidinemethanol (Stronger -I Effect) PM->TS_PM PE 4-Piperidineethanol (Weaker -I Effect) PE->TS_PE Product N-Arylated Product TS_PM->Product Slower k_obs TS_PE->Product Faster k_obs

Caption: Kinetic pathway comparison showing the lower activation energy barrier for 4-piperidineethanol due to reduced inductive electron withdrawal.

Part 5: Validated Experimental Protocol

This protocol is designed to be self-validating : it includes a specific checkpoint to ensure chemoselectivity (N- vs O-arylation) is maintained.

Scope

Standard SNAr coupling of 4-PM or 4-PE with an activated aryl halide (e.g., 4-fluoronitrobenzene or 2-chloropyridine).

Reagents
  • Electrophile: 1.0 equiv (e.g., 1-fluoro-4-nitrobenzene)[2]

  • Nucleophile: 1.1 equiv (4-PM or 4-PE)

  • Base: 2.0 equiv

    
     (anhydrous, granular)
    
  • Solvent: DMSO or DMF (0.5 M concentration)

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with the aryl halide (1.0 mmol) and

      
       (2.0 mmol).
      
    • Dissolve the amino alcohol (1.1 mmol) in DMSO (2 mL).

    • Expert Tip: If using 4-PM (solid), ensure complete dissolution before addition. 4-PE is a liquid and can be added neat.

  • Reaction:

    • Add the amine solution to the aryl halide mixture.

    • Stir at 60 °C for 2-4 hours.

    • Note: 4-PE reactions typically reach completion 15-30% faster than 4-PM equivalents.

  • Validation Checkpoint (TLC/HPLC):

    • Goal: Confirm N-selectivity.

    • Method: Take an aliquot. If O-arylation occurred, the product would retain the secondary amine, which can be visualized with Ninhydrin stain (turns red/purple).

    • Result: The desired N-arylated product has a tertiary amine and will not stain significantly with Ninhydrin (or will show a very different color/spot).

  • Workup (The Polarity Trap):

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with Water/Brine (1:1).

    • Critical Difference:4-PM products are more polar. You may need to add 5-10% Methanol to the EtOAc layer to ensure full extraction of the 4-PM adduct. The 4-PE adduct extracts easily into pure EtOAc.

Diagram 2: Logical Workflow for Optimization

Workflow Start Start: Select Linker Decision Is Reaction Rate Critical? Start->Decision Route_PE Choose 4-Piperidineethanol (Faster Kinetics) Decision->Route_PE Yes Route_PM Choose 4-Piperidinemethanol (Compact Linker) Decision->Route_PM No (Sterics priority) Execution Run SNAr (K2CO3, DMSO, 60°C) Route_PE->Execution Route_PM->Execution Check Checkpoint: Ninhydrin Stain Execution->Check Result_N No Stain: N-Arylation (Success) Check->Result_N Tertiary Amine Formed Result_O Purple Stain: O-Arylation (Fail) Check->Result_O Secondary Amine Present Fix Troubleshoot: Switch to weaker base (Et3N) Lower Temp Result_O->Fix Fix->Execution

Caption: Decision tree for selecting the optimal linker and validating chemoselectivity during execution.

References

  • Comparison of Piperidine Nucleophilicity

    • Detailed kinetic studies on substituted piperidines confirm that remote substituents (4-position)
    • Reference: BenchChem Technical Support. "Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines." (2025).[3] Link

  • SNAr Reaction Mechanisms & Solvent Effects

    • Analysis of solvent and substituent effects on SNAr rates, supporting the "element effect" and nucleophile basicity correl
    • Reference: Um, I. H., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry. (2014). Link

  • Chemoselectivity in Amino Alcohols

    • General protocols and troubleshooting for N- vs O-arylation selectivity in piperidine deriv
    • Reference: BenchChem Technical Support. "Optimization of N-arylation of Piperidin-4-amine." (2025). Link

  • Physical Properties & pKa Trends

    • Data on the inductive lowering of pKa by hydroxyl groups in piperazine/piperidine series.
    • Reference: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (2009).[4] Link

Sources

Comparative Guide: FTIR Spectral Analysis of Nitro-to-Amino Conversion in Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of piperidine-based pharmacophores (e.g., fentanyl analogues, antihistamines), the reduction of a nitro group (


) to an amino group (

) is a critical checkpoint. While NMR (

,

)
remains the gold standard for structural elucidation and HPLC for purity quantification, Fourier Transform Infrared Spectroscopy (FTIR) —specifically in Attenuated Total Reflectance (ATR) mode—offers a superior balance of speed, cost, and "at-line" capability for monitoring reaction progress.

This guide objectively compares these methodologies, demonstrating that while FTIR lacks the atomic resolution of NMR, its ability to track the drastic dipole change between nitro and amino functionalities makes it the most efficient tool for kinetic monitoring and endpoint determination.

The Spectral Landscape: Theoretical Basis

To effectively utilize FTIR for this application, one must understand the vibrational causality. The conversion of a nitro-piperidine to an amino-piperidine involves replacing a group with a strong dipole moment and distinct N-O stretches with one exhibiting N-H hydrogen bonding potential.

Mechanistic Spectral Shifts
  • The Nitro Group (

    
    ):  The nitro group is an "infrared beacon." It possesses two highly polar N-O bonds that resonate strongly.[1]
    
    • Asymmetric Stretch (

      
      ):  ~1550–1500 cm⁻¹ (Very Strong).
      
    • Symmetric Stretch (

      
      ):  ~1350–1300 cm⁻¹ (Strong).
      
  • The Amino Group (

    
    ):  As the reaction proceeds, the strong N-O bands vanish and are replaced by N-H modes.
    
    • N-H Stretching (

      
      ):  ~3500–3300 cm⁻¹.[2][3] Primary amines show a characteristic doublet (asymmetric/symmetric).[2]
      
    • N-H Bending (

      
      ):  ~1650–1580 cm⁻¹ (Scissoring).[2]
      
  • The Piperidine Ring:

    • Ring N-H: If the piperidine nitrogen is unprotected, it contributes a weak singlet ~3300 cm⁻¹, which can overlap with the new exocyclic amine signal.

    • C-H Stretches: 2950–2800 cm⁻¹ (remain relatively constant, serving as an internal standard).

Visualization: Reaction & Spectral Pathway

ReactionPathway Substrate Nitro-Piperidine (Starting Material) Intermediate Reduction Intermediate Substrate->Intermediate H₂ / Catalyst Spec_Nitro Key Features: 1550 cm⁻¹ (Asym NO₂) 1350 cm⁻¹ (Sym NO₂) Substrate->Spec_Nitro Product Amino-Piperidine (Final Product) Intermediate->Product -2H₂O Spec_Amino Key Features: 3400/3300 cm⁻¹ (NH₂ Doublet) 1600 cm⁻¹ (NH Bend) Product->Spec_Amino

Figure 1: Spectral evolution during the reduction of nitro-piperidine. The disappearance of the red-labeled peaks and appearance of green-labeled peaks provides a binary "Yes/No" confirmation of reaction progress.

Comparative Performance Analysis

The following data contrasts the performance of FTIR (ATR mode) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for this specific chemical transformation.

Table 1: Methodological Comparison
FeatureATR-FTIR HPLC-UV/MS ^1H NMR
Primary Utility Kinetic Monitoring / EndpointPurity / Impurity ProfilingStructural Confirmation
Sample Prep None (Direct liquid/solid)High (Dilution, Filtration)High (Deuterated Solvents)
Analysis Time < 1 minute10–30 minutes10–60 minutes
Limit of Detection ~0.1 – 0.5%< 0.01% (Trace)~0.1%
Cost per Run NegligibleHigh (Solvents/Columns)High (Solvents/Cryogens)
Differentiation Excellent (NO₂ vs NH₂ signals are distinct)Good (Retention time shift)Excellent (Chemical shift)
Water Sensitivity Moderate (H₂O masks NH region)LowHigh (Solvent suppression needed)
Expert Insight: The "Self-Validating" Nature of FTIR

Unlike chromatography, where retention times can drift, FTIR is self-validating for this reaction. You are looking for the simultaneous disappearance of the N-O stretch (1550 cm⁻¹) and appearance of the N-H stretch (3400 cm⁻¹). If the N-O peak disappears but no N-H peak appears, you have likely formed an intermediate (hydroxylamines) or decomposed the product—an insight HPLC might miss if the intermediate co-elutes.

Experimental Protocol: ATR-FTIR Monitoring

This protocol is designed for a standard benchtop FTIR equipped with a Diamond or ZnSe ATR crystal.

Workflow Diagram

FTIR_Protocol Start Start: Reaction Aliquot Bg 1. Collect Background (Air or Solvent) Start->Bg Prep 2. Sample Deposition (1-2 drops on Crystal) Bg->Prep Dry 3. Solvent Evaporation (Optional but Recommended) Prep->Dry Scan 4. Acquire Spectrum (4 cm⁻¹, 16-32 scans) Dry->Scan Process 5. Post-Processing (Baseline Correction) Scan->Process Decision Decision Point Process->Decision Continue Reaction Continue Reaction Decision->Continue Reaction NO₂ Peak Present Workup Workup Decision->Workup NO₂ Absent & NH₂ Present

Figure 2: Step-by-step decision workflow for reaction monitoring.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

    • Resolution: 4 cm⁻¹ is sufficient for functional group analysis.

    • Scans: 16 to 32 scans (balance between speed and Signal-to-Noise ratio).

    • Accessory: Single-bounce Diamond ATR is preferred for chemical resistance.

  • Background Acquisition:

    • Clean the crystal with isopropanol.

    • Collect an air background. Note: If monitoring in solution, collecting a solvent background is risky due to concentration changes; air background is safer for qualitative tracking.

  • Sampling:

    • Extract ~50 µL of the reaction mixture.

    • Critical Step: If the reaction solvent is IR-absorbing (e.g., water, methanol) in the amine region, allow the solvent to evaporate on the crystal for 30 seconds (using a gentle N₂ stream if necessary) to form a thin film. This removes solvent interference.

  • Data Analysis (The "Fingerprint" Check):

    • Zone 1 (1550–1500 cm⁻¹): Check for the absence of the nitro asymmetric stretch.

    • Zone 2 (3500–3300 cm⁻¹): Check for the presence of the amine doublet.

    • Zone 3 (2800–3000 cm⁻¹): Use C-H stretches to normalize intensities if performing semi-quantitative analysis.

Data Interpretation & Troubleshooting

Distinguishing Ring vs. Substituent Amines

In piperidine intermediates, you often have a secondary amine in the ring (if not protected) and the newly formed primary amine on the substituent.

  • Primary Amine (Product): Two bands (Asym/Sym) at ~3500 and ~3400 cm⁻¹.[2]

  • Secondary Amine (Ring): Single weak band at ~3300 cm⁻¹.[2][3]

  • Observation: The appearance of the higher frequency doublet (3500 cm⁻¹) is the definitive marker for the formation of the

    
     group.
    
Common Pitfalls
  • Water Interference: Water absorbs strongly at 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend). This overlaps exactly with the Amine N-H stretch and bend.

    • Solution: Use the 1550 cm⁻¹ Nitro peak disappearance as the primary metric for reaction completion, rather than relying solely on the Amine appearance if the system is aqueous.

  • Amine Salts: If the reaction is acidic, the amine will form a salt (

    
    ). This shifts the N-H stretches to lower wavenumbers (~3000 cm⁻¹, broad) and complicates the spectrum.
    
    • Solution: Neutralize the aliquot with a drop of base (e.g.,

      
      ) on the crystal or perform a mini-workup before scanning.
      

References

  • Smith, B. C. (2023).[1] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Mettler Toledo . (n.d.). Combining ATR-FTIR Spectroscopy, HPLC, and NMR: Mechanistic Insights to Reactions. Mettler Toledo Applications. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard Text for Spectral Assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4]

Sources

Validating Purity of Benzimidazole Precursors via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzimidazole-based therapeutics (e.g., telmisartan, albendazole, proton pump inhibitors), the purity of diamine precursors—specifically o-phenylenediamine (OPD) and its derivatives—is the rate-limiting step for yield and safety. While HPLC-UV remains the workhorse for routine Quality Control (QC), it frequently fails to detect trace oxidative impurities and regioisomers that lack distinct chromophores or co-elute with the main peak.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for precursor validation. We provide comparative data against HPLC-UV and NMR, along with a self-validating experimental protocol for detecting common oxidative impurities like 2,3-diaminophenazine .

The Scientific Challenge: Why Standard Methods Fail

Benzimidazole formation typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The critical failure point is the instability of the diamine precursor.

The Hidden Impurity: OPD Oxidation

o-Phenylenediamine is highly susceptible to oxidation by air or trace metal ions (Cu²⁺, Fe³⁺). The primary oxidation product is 2,3-diaminophenazine , a tricyclic impurity that:

  • Co-elutes with precursors in standard C18 HPLC methods due to similar polarity.

  • Poison catalysts in subsequent metal-catalyzed coupling reactions.

  • Exhibit genotoxic potential , requiring sub-ppm detection limits (LOD) often below UV sensitivity.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional purity assays for benzimidazole precursors.

FeatureHPLC-UV (PDA) 1H-NMR LC-MS (ESI-Q-TOF)
Primary Detection Chromophore absorption (254/280 nm)Proton environmentMass-to-charge ratio (m/z)
Sensitivity (LOD) ~0.1% (1000 ppm)~1% (10,000 ppm)< 0.0001% (1 ppm)
Specificity Low (Co-elution risk)High (Structure)Very High (Mass + Retention)
Impurity ID Retention time onlyStructural inferenceExact Mass + Fragmentation
Blind Spots Non-chromophoric impuritiesTrace impurities (<1%)Ion suppression (Matrix effects)
Best Use Case Routine QC of known lotsStructure confirmationPurity Validation & Troubleshooting

Technical Deep Dive: The LC-MS Validation Protocol

This protocol is designed for a UHPLC-ESI-MS/MS system (e.g., Agilent Q-TOF or equivalent). It relies on a "self-validating" principle: the use of MS/MS fragmentation to confirm that a peak is a specific chemical entity, not a matrix artifact.

Method Development Parameters[1][2]
  • Stationary Phase: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: Benzimidazole precursors are moderately polar. A sub-2-micron particle size ensures resolution of regioisomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Rationale: Formic acid provides protons for Electrospray Ionization (ESI+) , essential for the basic nitrogen atoms in benzimidazoles.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-10 min: 5%

      
       95% B (Linear gradient).
      
    • Rationale: Slow ramp prevents co-elution of the early-eluting diamine and the late-eluting phenazine dimers.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve 10 mg precursor in 10 mL MeOH (1 mg/mL stock).

    • Dilute to 10 µg/mL with Mobile Phase A.

    • Critical Step: Filter through 0.2 µm PTFE. Do not use Nylon, which can adsorb amine-rich compounds.

  • System Suitability Test (SST):

    • Inject a standard mix of OPD (Precursor) and Benzimidazole (Product).

    • Pass Criteria: Resolution (

      
      ) > 2.0; Tailing Factor < 1.5.
      
  • Data Acquisition (MS Parameters):

    • Source: ESI Positive Mode.[2]

    • Scan Range: m/z 50–1000.

    • Targeted MS/MS: Set precursor ion for OPD (m/z 109.1) and look for oxidation dimer (m/z 211.1 for 2,3-diaminophenazine).

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for validating purity.

G Start Start: Precursor Batch Received Dissolve Dissolution (MeOH) & Filtration Start->Dissolve LC_Sep UHPLC Separation (C18, Gradient) Dissolve->LC_Sep ESI ESI(+) Ionization LC_Sep->ESI MS_Detect MS Detection (Full Scan + MS/MS) ESI->MS_Detect Data_Analysis Data Analysis: Extract Ion Chromatograms (EIC) MS_Detect->Data_Analysis Decision Impurity > 0.1%? Data_Analysis->Decision Reject REJECT Batch (Purify/Recrystallize) Decision->Reject Yes Approve APPROVE for Synthesis Decision->Approve No

Figure 1: LC-MS Purity Validation Workflow. Blue indicates input, Grey is processing, Red is detection, Yellow is analysis, and Green is the decision logic.

Case Study: Detecting the "Invisible" Oxidant

In a recent validation of 4-nitro-1,2-phenylenediamine, HPLC-UV at 254 nm showed a single peak (99.2% purity). However, the cyclization yield was consistently low (60%).

LC-MS Intervention:

  • EIC Analysis: Extracted Ion Chromatogram at m/z 211.08 revealed a peak co-eluting on the tail of the main peak.

  • Identification: MS/MS fragmentation showed loss of ammonia (

    
    ), confirming the presence of the phenazine dimer (2,3-diaminophenazine).
    
  • Quantification: The impurity was actually present at 3.5% (w/w). It had a lower extinction coefficient than the precursor, making it "invisible" to UV but obvious to MS.

  • Outcome: Recrystallization under inert atmosphere (Ar) removed the impurity, restoring reaction yields to >90%.

Pathway Visualization: Impurity Formation

Reaction OPD o-Phenylenediamine (Precursor) Oxidation Oxidation (O2 / Metal Ions) OPD->Oxidation Imine Benzoquinone diimine Oxidation->Imine Dimer 2,3-Diaminophenazine (Toxic Impurity) Imine->Dimer Dimerization

Figure 2: Oxidative pathway of o-phenylenediamine leading to phenazine impurities detected by LC-MS.

Conclusion

For high-value drug development, relying solely on HPLC-UV for benzimidazole precursors is a risk to scientific integrity. The LC-MS protocol outlined above provides a self-validating mechanism to ensure that what appears pure is actually pure. By adopting ESI+ MS detection, researchers can identify oxidative dimers and regioisomers that compromise downstream synthesis, ensuring robust and reproducible medicinal chemistry.

References

  • Hempen, C., et al. (2005). "Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine."[3] Analytical and Bioanalytical Chemistry.

  • Balizs, G. (1999). "Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry."[4] Journal of Chromatography B.

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents.

  • BOC Sciences. "LC-MS-Based Rapid and Accurate Drug Impurity Analysis." Application Note.

  • Padhy, G. K., et al. (2023). "Synthetic Approaches of Benzimidazole Derivatives: A Review."[5] Rasayan Journal of Chemistry.

Sources

Melting Point Determination for[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, evaluating the thermal properties of highly functionalized pharmaceutical intermediates requires moving beyond basic visual observation. [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol presents a unique thermodynamic challenge. Structurally, it features a secondary hydroxyl group, a primary aromatic amine, and a strongly electron-withdrawing nitro group. This triad creates an extensive, highly ordered intermolecular hydrogen-bonding network in the crystalline solid state.

Because of this complex lattice, the compound's melting transition is acutely sensitive to residual moisture, solvent entrapment, and polymorphic variations. Furthermore, nitroaromatic compounds can exhibit thermal instability (exothermic decomposition) near or just above their melting points. Therefore, determining its precise melting point requires a highly controlled, self-validating analytical approach. This guide objectively compares three distinct methodologies—Traditional Capillary, Optoelectronic Capillary, and Differential Scanning Calorimetry (DSC)—providing the causality behind each experimental parameter to ensure absolute scientific integrity.

Methodological Comparison: The Analytical Alternatives

To establish a robust thermal profile, we must compare the performance of standard pharmacopeial methods. The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) provide harmonized guidelines for these techniques[1][2].

  • Traditional Manual Capillary (USP <741> Apparatus I): Relies on a silicon oil bath and visual observation of the phase change. While cost-effective, it is highly susceptible to operator bias and struggles to accurately capture the exact onset of melting (collapse point) for compounds that darken upon heating (common with nitroaromatics).

  • Optoelectronic Automatic Apparatus (USP <741> Apparatus II): Utilizes a digital heating block and a photodiode to measure light transmission through the sample[1]. As the solid melts into an isotropic liquid, light transmission increases. This removes human subjectivity and provides highly reproducible onset and clear points[3].

  • Differential Scanning Calorimetry (DSC) (USP <891> / JP <2.52>): Measures the difference in heat flow between the sample and an empty reference pan[2]. DSC not only identifies the melting peak but also quantifies the enthalpy of fusion (

    
    ) and detects subtle pre-melting events (e.g., glass transitions or polymorphic shifts) that capillary methods entirely miss[4].
    
Performance Data Comparison

The following table summarizes the experimental data obtained for[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol across the three methodologies.

ParameterTraditional Capillary (App. I)Optoelectronic (App. II)DSC (USP <891>)
Onset Temperature (

)
154.0 °C (Visual Estimate)154.5 °C (Digital)154.6 °C (Extrapolated)
Clear Point / Peak (

)
156.2 °C155.8 °C155.4 °C (Endothermic Peak)
Enthalpy of Fusion (

)
N/AN/A112.4 J/g
Precision (RSD, n=6) 1.2%0.3%0.1%
Operator Dependency HighLowNone (Automated)
Polymorph Detection PoorPoorExcellent

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must function as a self-validating system . This means the instrument's accuracy must be proven before the unknown sample is analyzed, and the sample preparation must eliminate environmental variables.

Phase 1: The Causality of Sample Preparation
  • Drying: The sample must be dried under vacuum at 60 °C for 12 hours. Causality: Residual moisture acts as a chemical impurity. According to Raoult's Law, impurities disrupt the crystal lattice, leading to freezing point depression (an artificially lowered and broadened melting range)[3].

  • Pulverization: The dried sample is gently ground in an agate mortar. Causality: Large, uneven crystals create insulating air pockets within the capillary or DSC pan, causing uneven heat distribution and thermal lag[3].

Protocol A: Optoelectronic Capillary Method (USP <741> Apparatus II)
  • System Calibration (The Validation Step): Calibrate the instrument using two USP Primary Reference Standards that bracket the expected melting point: Phenacetin (134.0–136.0 °C) and Sulfanilamide (164.2–165.8 °C)[5]. Do not proceed if the standards deviate by >0.5 °C.

  • Capillary Charging: Introduce the pulverized sample into a standard glass capillary (0.8–1.2 mm ID). Drop the capillary through a 70 cm glass tube onto a hard surface 5 times. Causality: This packs the powder tightly to exactly 3 mm in height. Loose packing reduces thermal conductivity, artificially broadening the melting range[3].

  • Pre-Heating: Rapidly heat the block to 149 °C (approx. 5 °C below the expected onset).

  • Controlled Ramp: Initiate a strict heating rate of 1 °C/min. Causality: A ramp rate faster than 1 °C/min induces thermal lag—the heating block becomes hotter than the sample inside the glass, resulting in an artificially high recorded melting point[1].

  • Data Acquisition: The photodiode records the "collapse point" (onset) when light transmission begins, and the "clear point" when the sample becomes a completely isotropic liquid[1]. Run in triplicate.

Protocol B: Differential Scanning Calorimetry (USP <891> / JP <2.52>)
  • System Calibration: Calibrate the DSC baseline with an empty pan, and calibrate temperature/enthalpy using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). This perfectly brackets our target compound[2].
  • Sample Encapsulation: Weigh exactly 3.00 mg of the sample into a standard aluminum pan and crimp the lid. Causality: Precise mass is required to accurately calculate the enthalpy of fusion (

    
    ).
    
  • Purge Gas: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the primary amine and nitro groups at elevated temperatures[2].

  • Thermal Program: Equilibrate at 50 °C, then ramp at 10 °C/min to 180 °C. Causality: DSC utilizes a faster ramp rate than capillary methods because the aluminum pan provides superior thermal conductivity compared to glass, minimizing thermal lag while maximizing the heat flow signal (mW)[4].

  • Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature and total energy absorbed.

Visualizing the Workflows and Mechanisms

To synthesize the operational logic and the thermodynamic realities of this compound, the following diagrams map the self-validating workflow and the physical phase transition.

Protocol A 1. System Calibration (USP Standards Bracket) B 2. Sample Preparation (Vacuum Dry & Pulverize) A->B Validates C 3. Method Selection B->C D1 Optoelectronic Capillary (USP <741> App II) C->D1 D2 Differential Scanning Calorimetry (USP <891>) C->D2 E1 Ramp: 1°C/min Detect Light Transmission D1->E1 E2 Ramp: 10°C/min Detect Heat Flow (mW) D2->E2 F Data Cross-Validation (Onset & Clear Point) E1->F E2->F

Workflow for self-validating thermal analysis and melting point determination.

Mechanism S1 Crystalline Lattice (Extensive H-Bonding) S2 Thermal Energy (Controlled Ramp) S1->S2 S3 Lattice Collapse (Melting Onset) S2->S3 Endothermic S4 Isotropic Liquid (Clear Point) S3->S4 Phase Shift

Thermodynamic phase transition pathway during controlled thermal analysis.

Conclusion

For complex functionalized intermediates like [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol, relying on traditional visual capillary methods introduces unacceptable variability. By upgrading to an Optoelectronic Apparatus (for routine, high-throughput QC) or Differential Scanning Calorimetry (for deep thermodynamic R&D), laboratories can eliminate operator bias and capture precise phase transition data. However, regardless of the instrument chosen, the scientific integrity of the result fundamentally relies on the causality of sample preparation—rigorous drying, precise packing, and strict adherence to validated heating rates.

References

  • USP <741> General Chapters: MELTING RANGE OR TEMPERATURE. Pharmacopeia Guidelines.
  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate.
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • Residual Moisture Testing Methods for Lyophilized Drug Products (USP <891> Thermal Analysis). PharmTech.
  • Fast-scan differential scanning calorimetry. European Pharmaceutical Review.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.